Hsp90-IN-27
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-18(14(2)21(4)19-13)12-20(3)24(22,23)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFAOBCJMZDGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It is essential for the conformational maturation, stability, and activity of a diverse array of "client" proteins, many of which are integral to signal transduction pathways that drive cancer cell proliferation, survival, and metastasis.[3][4] Consequently, Hsp90 has emerged as a compelling therapeutic target for cancer drug development.[5][6]
This technical guide provides an in-depth overview of the core mechanism of action of Hsp90 inhibitors. While specific data for a compound designated "Hsp90-IN-27" is not available in the public domain as of this writing, this document will serve as a comprehensive resource for understanding how this class of inhibitors functions, utilizing data and protocols from well-characterized Hsp90 inhibitors. The principles, pathways, and experimental methodologies detailed herein are broadly applicable to the characterization of any novel Hsp90-targeting agent.
The Hsp90 Chaperone Cycle: An ATP-Dependent Process
Hsp90 functions as a homodimer, and its chaperone activity is tightly regulated by the binding and hydrolysis of ATP.[5][7] Each monomer consists of three primary domains: an N-terminal domain (NTD) that contains the ATP-binding pocket, a middle domain (MD) that is crucial for client protein and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[8][9]
The chaperone cycle is a dynamic process involving large conformational changes:
-
Open Conformation: In the absence of ATP, the Hsp90 dimer adopts an open, "V-shaped" conformation.[9] This state is competent to bind client proteins, often with the assistance of co-chaperones like Hsp70 and the Hsp70-Hsp90 organizing protein (Hop).[10]
-
ATP Binding and N-terminal Dimerization: The binding of ATP to the N-terminal domains triggers a significant conformational change, leading to the dimerization of the N-termini and the formation of a "closed" state.[10][11]
-
Client Protein Maturation: This closed, ATP-bound state is the active form of the chaperone, which facilitates the folding and maturation of the client protein. Co-chaperones like p23 stabilize this conformation, while others like Aha1 can stimulate ATPase activity.[9][10]
-
ATP Hydrolysis and Client Release: Hydrolysis of ATP to ADP and phosphate (B84403) leads to the dissociation of the N-terminal domains, returning the chaperone to its open conformation and releasing the mature client protein.[5]
Core Mechanism of Action of Hsp90 Inhibitors
The majority of Hsp90 inhibitors in clinical development are competitive antagonists of the N-terminal ATP-binding pocket.[12] By occupying this site, they prevent the binding of ATP, which is essential for the conformational changes required for chaperone activity.[13][14]
This inhibition locks the Hsp90-client protein complex in a non-productive state, preventing the maturation and stabilization of the client.[11] This stalled complex is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the client protein.[11][13]
A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly Hsp70 and Hsp27.[4][15] This is due to the release and activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response, which is normally kept in an inactive state through its association with Hsp90.[15]
Affected Signaling Pathways and Cellular Targets
Hsp90 inhibition leads to the simultaneous degradation of a broad spectrum of client proteins.[4] Many of these are oncoproteins that are mutated, overexpressed, or constitutively active in cancer cells, making tumor cells particularly dependent on Hsp90 function.[4][5] Key client proteins and their associated pathways include:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET[8]
-
Transcription Factors: HIF-1α, Mutant p53[10]
-
Other Oncogenic Proteins: Telomerase (hTERT)[4]
The degradation of these clients disrupts multiple oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[4][16][17]
Quantitative Data Presentation
The potency of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate concentrations for in vitro experiments. Below is a table of representative IC50 values for well-known Hsp90 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [13] |
| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | [13] | |
| IPI-504 | H1975 | Lung Adenocarcinoma | Data not specified | [13] |
| STA-9090 (Ganetespib) | H1975 | Lung Adenocarcinoma | Data not specified | [13] |
| AUY-922 | H1975 | Lung Adenocarcinoma | Data not specified | [13] |
| HP-4 | HCT-116 | Colon Cancer | 148.52 | [8] |
| MPC-3100 | HCT-116 | Colon Cancer | 779.59 | [8] |
Note: Specific IC50 values for all compounds in all cell lines were not detailed in the provided search results, but the ranges and comparative potencies are indicated.
Experimental Protocols
Characterizing the mechanism of action of a novel Hsp90 inhibitor like this compound requires a series of well-defined experiments.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the Hsp90 inhibitor on cancer cell lines.[3]
-
Objective: To determine the IC50 value of the inhibitor.
-
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hsp90 inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete growth medium.
-
Replace the medium with 100 µL of medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Client Protein Degradation
This protocol confirms the on-target effect of the inhibitor by assessing the levels of Hsp90 client proteins and the induction of Hsp70.[3]
-
Objective: To verify that the inhibitor causes the degradation of known Hsp90 clients and induces the heat shock response.
-
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with the Hsp90 inhibitor (e.g., at 1x and 10x the IC50 value) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system. A decrease in client protein levels and an increase in Hsp70 levels confirm Hsp90 inhibition.
-
Competitive Binding Assay
This protocol verifies that the inhibitor directly binds to the Hsp90 ATP pocket. A fluorescently labeled probe that binds to the same site is used.[8]
-
Objective: To demonstrate competitive binding of the inhibitor to the Hsp90 N-terminal domain.
-
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin)
-
Hsp90 inhibitor
-
Assay buffer
-
384-well microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Add a constant concentration of recombinant Hsp90 and the fluorescent probe to the wells of a microplate.
-
Add the Hsp90 inhibitor at serially diluted concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization. The displacement of the fluorescent probe by the inhibitor will cause a decrease in polarization.
-
Calculate the IC50 value for the binding competition.
-
Conclusion
Hsp90 inhibitors represent a promising class of anticancer agents due to their ability to simultaneously disrupt multiple oncogenic pathways that are critical for tumor progression and survival. Their primary mechanism of action involves the competitive inhibition of the N-terminal ATP-binding site, which abrogates the chaperone's function and leads to the proteasomal degradation of its client proteins. The verification of this mechanism for any new chemical entity, such as this compound, requires a systematic approach involving cellular viability assays, confirmation of on-target effects through western blotting for client protein degradation, and direct evidence of target engagement via competitive binding assays. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug developers to rigorously characterize novel Hsp90 inhibitors and advance their development as potential cancer therapeutics.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Engineered Disruption of Heat shock protein 90 (Hsp90) Targets Drug-Induced Resistance and Relieves Natural Killer Cell Suppression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSP90 Inhibition Disrupts 27-Hydroxycholesterol-Induced Inflammatory Signaling in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-27: A Technical Guide to its Synthesis, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are integral components of signaling pathways that are frequently dysregulated in cancer and other diseases. The dependence of numerous oncoproteins on Hsp90 for their function has established it as a compelling target for therapeutic intervention. Hsp90-IN-27 is a synthetic compound designed as an inhibitor of Hsp90. This technical guide provides a comprehensive overview of its chemical synthesis, structure, and the biological pathways it targets.
Chemical Structure and Properties
This compound is chemically identified as N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide. Its structure combines a substituted pyrazole (B372694) moiety with a naphthalenesulfonamide group.
| Property | Value |
| IUPAC Name | N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide |
| Molecular Formula | C₁₈H₂₁N₃O₂S |
| Molecular Weight | 343.45 g/mol |
| CAS Number | 525577-38-2 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a plausible route based on established synthetic methodologies for similar pyrazole-4-sulfonamide derivatives[1].
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
To a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in tetrahydrofuran (B95107) (THF) at 0 °C, add potassium tert-butoxide (1.8 equivalents) in portions under a nitrogen atmosphere.
-
Stir the reaction mixture at 25–30 °C for 40 minutes.
-
Add a solution of methyl iodide (1.3 equivalents) in THF to the reaction mixture at 25–30 °C over 30 minutes.
-
Stir the reaction at 25–30 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue to obtain 1,3,5-trimethyl-1H-pyrazole.
Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (B151607) at 0 °C, slowly add 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in chloroform under a nitrogen atmosphere.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 3: Synthesis of N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide (this compound)
-
Dissolve 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane.
-
Add N-methyl-1-(naphthalen-2-yl)methanamine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (1.5 equivalents), to the solution.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain this compound.
Biological Context and Signaling Pathways
Hsp90 inhibitors exert their effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which is crucial for its chaperone activity. This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are key nodes in oncogenic signaling pathways.
Hsp90 Chaperone Cycle and Client Protein Activation
The proper functioning of the Hsp90 chaperone cycle is essential for the maturation and stability of its client proteins. A simplified representation of this cycle is depicted below.
Caption: The Hsp90 chaperone cycle and the point of inhibition by this compound.
Hsp90 and the PI3K/Akt Signaling Pathway
A critical signaling pathway that is heavily reliant on Hsp90 is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins.
Caption: Hsp90's role in stabilizing key components of the PI3K/Akt signaling pathway.
Quantitative Biological Data
As of the latest literature review, specific quantitative biological data for this compound (e.g., IC₅₀, Kᵢ) is not publicly available. However, for comparative purposes, the following table presents the inhibitory activities of several well-characterized Hsp90 inhibitors against various cancer cell lines. This data provides a benchmark for the expected potency of novel Hsp90 inhibitors.
| Inhibitor | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| 17-AAG (Tanespimycin) | SK-Br-3 (Breast Cancer) | Cell Proliferation | 8 | [Published Studies] |
| A549 (Lung Cancer) | Cell Proliferation | 25 | [Published Studies] | |
| NVP-AUY922 (Luminespib) | BT-474 (Breast Cancer) | Cell Proliferation | 6.5 | [Published Studies] |
| HCT116 (Colon Cancer) | Cell Proliferation | 9.3 | [Published Studies] | |
| Ganetespib (STA-9090) | NCI-H1975 (Lung Cancer) | Cell Proliferation | 30 | [Published Studies] |
| Calu-3 (Lung Cancer) | Cell Proliferation | 4 | [Published Studies] |
Standard Experimental Protocols for Hsp90 Inhibitor Evaluation
The following are standard in vitro assays used to characterize the activity of Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Client Protein Degradation
This assay confirms the on-target effect of the Hsp90 inhibitor by measuring the levels of known Hsp90 client proteins.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Protein Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Her2, Raf-1) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
Conclusion
This compound represents a pyrazole-based scaffold for the inhibition of Hsp90. The synthetic route is accessible through standard organic chemistry techniques. Its mechanism of action is presumed to be consistent with other N-terminal Hsp90 inhibitors, leading to the degradation of onco-proteins and the disruption of key cancer-promoting signaling pathways such as the PI3K/Akt pathway. While specific biological activity data for this compound is not yet publicly available, the provided protocols offer a framework for its synthesis and biological characterization. Further investigation is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of Hsp90 Inhibitors: A Technical Overview
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2] In cancerous cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] This dependency makes Hsp90 a compelling target for cancer therapy, as its inhibition can simultaneously disrupt multiple oncogenic signaling pathways.[1][5] While the specific compound "Hsp90-IN-27" is not documented in publicly available scientific literature, this guide provides an in-depth overview of the discovery and development history of Hsp90 inhibitors, covering key chemical classes, experimental methodologies, and the underlying biological principles.
The Dawn of Hsp90 Inhibition: Natural Products
The journey of Hsp90 inhibitor discovery began with natural products. The ansamycin (B12435341) antibiotic Geldanamycin, isolated from Streptomyces hygroscopicus, was the first compound identified to bind directly to Hsp90.[6][7] Subsequent studies revealed that Geldanamycin competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway.[5][7] However, Geldanamycin's poor solubility and hepatotoxicity limited its clinical development.[8] This led to the synthesis of semi-synthetic derivatives with improved pharmacological properties, most notably 17-N-Allylamino-17-demethoxygeldanamycin (17-AAG) and its water-soluble hydroquinone (B1673460) hydrochloride salt, Retaspimycin hydrochloride (IPI-504).[6][9]
Another key natural product inhibitor is Radicicol, a macrocyclic antibiotic.[4] Like Geldanamycin, Radicicol also targets the N-terminal ATP-binding site of Hsp90 and has been instrumental in elucidating the mechanism of Hsp90 inhibition.[4]
The Rise of Synthetic Small Molecule Inhibitors
The limitations of natural product-based inhibitors spurred the development of fully synthetic small molecules targeting Hsp90. These efforts have led to a diverse range of chemical scaffolds with improved drug-like properties.
Purine-Based Inhibitors: Researchers at the Memorial Sloan-Kettering Cancer Center developed a class of purine-based Hsp90 inhibitors. One of the pioneering compounds in this class was PU3.[7] Through structure-based design, more potent analogs were developed, including BIIB021, which has been evaluated in clinical trials.[6]
Resorcinol-Based Inhibitors: This class of inhibitors mimics the resorcinol (B1680541) ring of Radicicol. Structure-based design led to the development of potent and selective resorcinol-based inhibitors. A notable example is Ganetespib (STA-9090), which has shown promising preclinical and clinical activity in various cancer types.[10] Another prominent member of this class is Luminespib (B612032) (NVP-AUY922), which is a highly potent Hsp90 inhibitor.[8][10]
Other Synthetic Scaffolds: Further research has yielded additional classes of synthetic Hsp90 inhibitors, including those based on pyrazole (B372694) and isoxazole (B147169) scaffolds, such as CCT018159.[7][9] These diverse chemical structures have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Targeting Different Domains and Isoforms
While the majority of Hsp90 inhibitors target the N-terminal ATP-binding pocket, alternative strategies have also been explored.[2][11]
-
C-Terminal Domain (CTD) Inhibitors: The C-terminal domain of Hsp90 is involved in dimerization and co-chaperone binding. Novobiocin, a coumarin (B35378) antibiotic, was found to bind to a cryptic ATP-binding site in the C-terminus of Hsp90.[2] This discovery opened up a new avenue for developing Hsp90 inhibitors with a different mechanism of action.[12]
-
Isoform-Selective Inhibitors: Humans have four Hsp90 isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-localized Grp94, and the mitochondrial TRAP1.[13] The development of isoform-selective inhibitors is an active area of research aimed at reducing off-target effects and toxicity.[11] For example, Pimitespib (TAS-116) is a selective inhibitor of Hsp90α and Hsp90β.[10][14]
Quantitative Data of Representative Hsp90 Inhibitors
The following tables summarize key quantitative data for several well-characterized Hsp90 inhibitors.
| Inhibitor | Class | Target | IC50 / Ki / Kd | Cell Line | Reference |
| 17-AAG | Ansamycin | Hsp90 (N-terminus) | IC50: ~50 nM (Hsp90α ATPase) | Multiple | [9] |
| Ganetespib (STA-9090) | Resorcinol | Hsp90 (N-terminus) | IC50: 4 nM (OSA 8 cells) | OSA 8 | [10] |
| Luminespib (NVP-AUY922) | Resorcinol | Hsp90α/β | IC50: 13 nM / 21 nM | Cell-free | [10] |
| BIIB021 | Purine | Hsp90 (N-terminus) | IC50: <100 nM | Multiple | [6] |
| SNX-2112 | Benzamide | Hsp90 (N-terminus) | IC50: 3 nM | Cell-free | [13] |
| Pimitespib (TAS-116) | - | Hsp90α/β | Ki: 34.7 nM / 21.3 nM | Cell-free | [10] |
| CCT018159 | Pyrazole | Hsp90 (N-terminus) | IC50: 8.9 µM (Yeast Hsp90 ATPase) | HCT116 (GI50 = 4.1 µM) | [7] |
| PU3 | Purine | Hsp90 (N-terminus) | EC50: 15-20 µM | MCF-7, SKBr3, MDA-MB-468 | [7] |
| Radicicol | Macrolide | Hsp90 (N-terminus) | Kd: 19 nM | - | [4] |
Experimental Protocols
The development of Hsp90 inhibitors relies on a variety of biochemical and cell-based assays.
Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.
-
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is quantified. The amount of Pi generated is inversely proportional to the inhibitory activity of the compound.
-
Methodology:
-
Recombinant human Hsp90α is incubated with varying concentrations of the test compound in an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 90 minutes) at 37°C and then stopped.
-
A malachite green-based reagent is added, which forms a colored complex with the released inorganic phosphate.
-
The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[9]
-
Fluorescence Polarization (FP) Binding Assay
This assay measures the competitive binding of a test compound to the N-terminal domain of Hsp90.
-
Principle: A fluorescently labeled probe that binds to the Hsp90 ATP pocket is used. When the probe is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Methodology:
-
Recombinant Hsp90 is incubated with a fluorescently labeled probe (e.g., a derivative of Geldanamycin or Radicicol).
-
Varying concentrations of the test compound are added to the mixture.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are determined from the dose-dependent decrease in fluorescence polarization.
-
Client Protein Degradation Assay (Western Blot)
This cell-based assay assesses the functional consequence of Hsp90 inhibition, which is the degradation of its client proteins.
-
Principle: Treatment of cells with an Hsp90 inhibitor leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This can be detected by measuring the protein levels using Western blotting.
-
Methodology:
-
Cancer cell lines known to be dependent on specific Hsp90 client proteins (e.g., HER2 in SKBr3 cells, Akt in various cell lines) are cultured.
-
Cells are treated with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24-48 hours).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for the client protein of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate. A decrease in the client protein band intensity indicates Hsp90 inhibition.[7]
-
Cell Proliferation Assay
This assay determines the effect of Hsp90 inhibitors on the growth of cancer cells.
-
Principle: The viability or proliferation of cancer cells is measured after treatment with the test compound.
-
Methodology (using MTT assay as an example):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the Hsp90 inhibitor for a period of time (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and anti-cancer effects.
Caption: A typical workflow for the discovery and development of Hsp90 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 Targeted Library [otavachemicals.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel heat shock protein (Hsp90) inhibitors based on luminespib with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel Hsp90 C-terminal domain inhibitors that disrupt co-chaperone binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 14. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Hsp90 Inhibition on Client Protein Stability and Signaling: A Technical Guide
Disclaimer: Due to the limited availability of specific published data for Hsp90-IN-27, this technical guide utilizes the well-characterized Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) as a representative compound to illustrate the effects of this class of inhibitors on Hsp90 client proteins. The principles, protocols, and data presented are broadly applicable to potent N-terminal Hsp90 inhibitors.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key regulators of cell growth, proliferation, survival, and differentiation. In cancer cells, Hsp90 is often overexpressed and is integral to maintaining the function of numerous oncoproteins that drive tumorigenesis. This dependency makes Hsp90 an attractive target for cancer therapy.
Hsp90 inhibitors, such as 17-AAG, competitively bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[1] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[1] The targeted degradation of these oncoproteins simultaneously disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[2] A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins like Hsp70.[3]
This technical guide provides an in-depth overview of the effects of Hsp90 inhibition on its client proteins, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.
Data Presentation: The Impact of 17-AAG on Cancer Cells
The following tables summarize the quantitative effects of the Hsp90 inhibitor 17-AAG on various cancer cell lines, including its anti-proliferative activity and its impact on the expression levels of key Hsp90 client proteins.
Table 1: Anti-Proliferative Activity of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25-45 | [4] |
| LAPC-4 | Prostate Cancer | 25-45 | [4] |
| DU-145 | Prostate Cancer | 25-45 | [4] |
| PC-3 | Prostate Cancer | 25-45 | [4] |
| BT474 | Breast Cancer (HER2+) | 5-6 | [4] |
| N87 | Gastric Cancer (HER2+) | 5-6 | [4] |
| SKOV3 | Ovarian Cancer (HER2+) | 5-6 | [4] |
| SKBR3 | Breast Cancer (HER2+) | 5-6 | [4] |
| JIMT-1 | Breast Cancer (Trastuzumab Resistant) | 10 | [5] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] |
| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] |
| H2009 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] |
| Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] |
Table 2: Degradation of Hsp90 Client Proteins Following 17-AAG Treatment
| Cell Line | Client Protein | 17-AAG Concentration | Duration of Treatment (hours) | % Degradation (relative to control) | Reference |
| IMR-32 | Oct4 | 1 µM | 24 | ~40% | [1] |
| IMR-32 | Oct4 | 1 µM | 48 | ~60% | [1] |
| IMR-32 | HMGA1 | 1 µM | 24 | ~20% | [1] |
| IMR-32 | HMGA1 | 1 µM | 48 | ~40% | [1] |
| IMR-32 | FABP5 | 1 µM | 24 | ~70% | [1] |
| IMR-32 | FABP5 | 1 µM | 48 | ~60% | [1] |
| SK-N-SH | Oct4 | 1 µM | 24 | Significant Decrease | [1] |
| SK-N-SH | HMGA1 | 1 µM | 24 | Significant Decrease | [1] |
| SK-N-SH | FABP5 | 1 µM | 24 | Significant Decrease | [1] |
| SK-N-SH | MYCN | 1 µM | 24 | Significant Decrease | [1] |
| SK-N-SH | Prohibitin | 1 µM | 24 | Significant Decrease | [1] |
| HCT116 | CRAF | 32.3 - 161.5 nM | 72 | Dose-dependent decrease | [3] |
| HCT116 | CDK4 | 32.3 - 161.5 nM | 72 | Dose-dependent decrease | [3] |
| G-415 | EGFR | 12 µM | 24 | Strong Inhibition | [7] |
| G-415 | AKT | 12 µM | 24 | Strong Inhibition | [7] |
| G-415 | Phospho-AKT | 12 µM | 24 | Strong Inhibition | [7] |
| G-415 | Phospho-ERK | 12 µM | 24 | Strong Inhibition | [7] |
| G-415 | Cyclin D1 | 12 µM | 24 | Strong Inhibition | [7] |
| GB-d1 | EGFR | 12 µM | 24 | Strong Inhibition | [7] |
| GB-d1 | AKT | 12 µM | 24 | Strong Inhibition | [7] |
| GB-d1 | Phospho-AKT | 12 µM | 24 | Strong Inhibition | [7] |
| GB-d1 | Phospho-ERK | 12 µM | 24 | Strong Inhibition | [7] |
| GB-d1 | Cyclin D1 | 12 µM | 24 | Strong Inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Hsp90 inhibitors on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic and cytostatic effects of Hsp90 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Hsp90 inhibitor (e.g., 17-AAG) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the solvent).[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Solubilization: Add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Protocol 2: Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to confirm the on-target effect of Hsp90 inhibitors by observing the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor (e.g., 17-AAG)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against Hsp70, client proteins of interest, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with the Hsp90 inhibitor for 24-48 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[8]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Hsp90 inhibition and a typical experimental workflow for evaluating Hsp90 inhibitors.
Caption: Hsp90 inhibition disrupts key oncogenic signaling pathways.
Caption: A typical workflow for evaluating Hsp90 inhibitors in vitro.
Conclusion
Inhibition of Hsp90 presents a compelling therapeutic strategy for cancer by targeting multiple oncoproteins and signaling pathways simultaneously. The data and protocols presented in this guide, using 17-AAG as a representative inhibitor, provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel Hsp90 inhibitors. The degradation of key client proteins such as HER2 and Akt, coupled with the induction of Hsp70, serves as a reliable biomarker signature for Hsp90 inhibition. Further research into the nuances of Hsp90 biology and the development of next-generation inhibitors hold promise for improving cancer therapy.
References
- 1. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the In Vitro Anti-Cancer Activity of Hsp90 Inhibitors
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1][2][3] In cancer cells, Hsp90 is often overexpressed and is critical for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[4][5][6] These client proteins are implicated in all ten hallmarks of cancer, making Hsp90 an attractive target for cancer therapy.[1] Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, resulting in a multi-pronged attack on cancer cell signaling pathways.[2][7][8] This guide details the in vitro anti-cancer activity of Hsp90 inhibitors, focusing on their mechanism of action, experimental evaluation, and the signaling pathways they affect.
Mechanism of Action of Hsp90 Inhibitors
The Hsp90 chaperone cycle is an ATP-dependent process.[3][9] Hsp90 inhibitors typically act by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity.[8][10] This locks the chaperone in a conformation that is unable to process client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][7] The consequence is the simultaneous disruption of multiple signaling pathways essential for cancer cell survival.[1][11]
Figure 1: Mechanism of Hsp90 Inhibition.
Quantitative In Vitro Anti-Cancer Activity
The potency of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The table below summarizes the IC50 values for several well-known Hsp90 inhibitors.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Ganetespib (STA-9090) | A549 (Lung) | 3 | [10] |
| HCT116 (Colon) | 4 | [10] | |
| MDA-MB-231 (Breast) | 9 | [10] | |
| Luminespib (NVP-AUY922) | MIA PaCa-2 (Pancreatic) | Varies | [5] |
| Breast Cancer Lines | Varies | [5] | |
| 17-AAG | Breast Cancer Lines | Varies | [12] |
| Malignant Mesothelioma | Varies | [12] | |
| XL-888 | SH-SY5Y (Neuroblastoma) | Varies | [11] |
| Debio0932 | SH-SY5Y (Neuroblastoma) | Varies | [11] |
Note: "Varies" indicates that the source mentions activity but does not provide a specific IC50 value in the abstract.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Hsp90 inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Hsp90 inhibitor in the complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Western Blot for Cleaved PARP)
This assay detects the induction of apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved PARP, anti-total PARP, anti-actin/tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the Hsp90 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against cleaved PARP.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Re-probe the membrane for total PARP and a loading control (actin or tubulin).
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay confirms the on-target activity of the Hsp90 inhibitor by measuring the degradation of known Hsp90 client proteins.
Materials:
-
Same as for the apoptosis assay, with primary antibodies against specific client proteins (e.g., Akt, HER2, c-Raf, CDK4) and Hsp70.
Procedure:
-
Follow the same procedure as the Western blot for cleaved PARP.
-
Probe the membranes with primary antibodies against relevant Hsp90 client proteins.
-
A decrease in the levels of client proteins confirms Hsp90 inhibition.
-
Additionally, probe for Hsp70, as its induction is a known biomarker of Hsp90 inhibition.[13]
Figure 3: General Workflow for Western Blot Analysis.
Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibitors impact a multitude of signaling pathways crucial for cancer cell survival and proliferation. Some of the key client proteins and their associated pathways are outlined below.
-
PI3K/Akt/mTOR Pathway: Akt is a key client protein of Hsp90. Its degradation disrupts this central signaling pathway, which is involved in cell growth, proliferation, and survival.[14][15]
-
RAS/RAF/MEK/ERK Pathway: c-Raf and B-Raf are Hsp90 client proteins. Their destabilization inhibits this pathway, which is critical for cell proliferation and differentiation.
-
Receptor Tyrosine Kinases (RTKs): Many RTKs, such as HER2, EGFR, and c-MET, are dependent on Hsp90 for their stability and function. Their degradation can overcome drug resistance in cancers driven by these receptors.
-
Cell Cycle Regulation: Key cell cycle regulators like CDK4 and CDK6 are Hsp90 clients. Their inhibition leads to cell cycle arrest.[12]
-
Apoptosis Regulation: Hsp90 can inhibit apoptosis by stabilizing anti-apoptotic proteins like Survivin and by directly interacting with Apaf-1.[12][16] Hsp90 inhibition promotes apoptosis by degrading these factors.
Figure 4: Key Hsp90 Client Proteins and Associated Pathways.
Conclusion
Hsp90 remains a compelling target for cancer therapy due to its central role in maintaining the stability of a wide range of oncoproteins. In vitro studies are essential for the initial characterization of novel Hsp90 inhibitors. The methodologies outlined in this guide provide a framework for assessing their potency, mechanism of action, and on-target effects. While numerous Hsp90 inhibitors have entered clinical trials, challenges such as toxicity and the induction of the heat shock response have limited their clinical success as single agents.[4] Future research will likely focus on the development of isoform-selective inhibitors and combination therapies to enhance efficacy and overcome resistance.[1][17]
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HSP90 Inhibition Disrupts 27-Hydroxycholesterol-Induced Inflammatory Signaling in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Kinase Selectivity Profile of Hsp90 Inhibitors: A Technical Guide
Hsp90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, a significant portion of which are protein kinases involved in oncogenic signaling pathways. Consequently, Hsp90 has emerged as a critical target in cancer therapy.[1] Inhibition of Hsp90 leads to the degradation of these client kinases, disrupting multiple signaling cascades simultaneously.[2][3] However, the therapeutic efficacy and safety of Hsp90 inhibitors are intrinsically linked to their selectivity, not only among Hsp90 isoforms but also against the broader human kinome. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
Quantitative Kinase Selectivity of Representative Hsp90 Inhibitors
The selectivity of Hsp90 inhibitors is typically assessed by screening them against a large panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase's activity (IC50). The following table summarizes representative data for well-characterized Hsp90 inhibitors, illustrating the diversity in their selectivity profiles.
| Inhibitor | Hsp90α IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Fold Selectivity (Off-Target/Hsp90α) |
| Ganetespib (B611964) | 10-50 | Multiple | Generally >1000 | >40-fold for most kinases |
| Luminespib (NVP-AUY922) | 8 | PDK2/PDK4 | Potent (nanomolar range) | Lower for specific kinases |
| 17-AAG (Tanespimycin) | ~500 | Multiple | Micromolar range | Variable |
| Radicicol | 20 | BCKDHK | 635 | ~32-fold |
Note: IC50 values can vary depending on the assay conditions. This table provides a comparative overview based on available literature.
Second-generation synthetic Hsp90 inhibitors, such as ganetespib, have been engineered to have improved selectivity and pharmacological properties compared to first-generation natural product-derived inhibitors like 17-AAG.[2] For instance, ganetespib exhibits at least a 40-fold selectivity for Hsp90 over a panel of kinases. In contrast, some inhibitors, like luminespib, show significant off-target activity against kinases such as PDK2 and PDK4.
Experimental Protocols for Kinase Selectivity Profiling
Determining the kinase selectivity profile of an Hsp90 inhibitor involves a series of biochemical and cellular assays.
In Vitro Kinase Panel Screening
This is the primary method for assessing the selectivity of a compound against a broad range of kinases.
Objective: To determine the IC50 values of the Hsp90 inhibitor against a diverse panel of purified protein kinases.
Methodology:
-
Assay Format: A variety of assay formats can be used, including radiometric assays (measuring the incorporation of radioactive phosphate), and fluorescence- or luminescence-based assays (detecting ATP consumption or product formation).
-
Procedure:
-
A panel of purified recombinant kinases is selected, ideally representing all major branches of the human kinome.
-
Each kinase reaction is set up in a multi-well plate containing the kinase, a specific substrate (peptide or protein), and ATP.
-
The Hsp90 inhibitor is added at a range of concentrations (typically a serial dilution).
-
The reactions are incubated to allow for phosphorylation to occur.
-
The extent of phosphorylation or ATP depletion is measured using a suitable detection method.
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement and can be used to identify off-target binders in a cellular context.
Objective: To determine if the Hsp90 inhibitor binds to and stabilizes Hsp90 and potentially other kinases within intact cells.
Methodology:
-
Procedure:
-
Cells are treated with the Hsp90 inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (Hsp90 and other kinases of interest) remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Client Protein Degradation Assay
This cellular assay provides indirect evidence of on-target Hsp90 inhibition and can help differentiate between on-target and off-target cytotoxic effects.
Objective: To measure the degradation of known Hsp90 client proteins, many of which are kinases, following treatment with the inhibitor.
Methodology:
-
Procedure:
-
Cancer cell lines with known dependencies on specific Hsp90 client kinases (e.g., HER2 in breast cancer, ALK in lung cancer) are treated with increasing concentrations of the Hsp90 inhibitor.
-
After a defined incubation period, the cells are lysed, and total protein is extracted.
-
The levels of specific client proteins are analyzed by Western blotting.
-
-
Data Analysis: A dose-dependent decrease in the levels of Hsp90 client proteins indicates effective on-target inhibition in a cellular environment.
Visualizing Hsp90 Inhibition and Experimental Workflows
Hsp90 Chaperone Cycle and Inhibition
The following diagram illustrates the Hsp90 chaperone cycle and the mechanism of action of N-terminal Hsp90 inhibitors.
Caption: Hsp90 chaperone cycle and the impact of N-terminal inhibitors.
Workflow for Kinase Selectivity Profiling
This diagram outlines a typical workflow for assessing the kinase selectivity of a novel Hsp90 inhibitor.
Caption: Experimental workflow for determining kinase selectivity.
Conclusion
The kinase selectivity profile is a critical attribute of any Hsp90 inhibitor, profoundly influencing its therapeutic window and potential clinical success. While the development of highly selective inhibitors remains a key objective, understanding the off-target kinase interactions is equally important for predicting potential toxicities and exploring opportunities for beneficial polypharmacology. The methodologies and frameworks presented in this guide provide a robust foundation for the comprehensive evaluation of novel Hsp90 inhibitors.
References
Hsp90-IN-27 role in protein folding and degradation
An In-depth Technical Guide on the Role of Hsp90-IN-27 in Protein Folding and Degradation
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cellular signaling, proliferation, and survival. Its role in maintaining the function of oncoproteins has made it a significant target in cancer therapy. This document provides a technical overview of this compound, a covalent inhibitor of Hsp90, detailing its mechanism of action, its impact on protein folding and degradation pathways, and the experimental methodologies used for its characterization.
Introduction to Hsp90 and Its Inhibition
Hsp90 is a highly conserved molecular chaperone that facilitates the folding and activation of a diverse set of "client" proteins. These clients include transcription factors, kinases, and other proteins involved in signal transduction pathways that are often hijacked in cancerous cells. The chaperone cycle of Hsp90 is dependent on ATP binding and hydrolysis. Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of its client proteins. This dependency makes Hsp90 an attractive target for cancer drug development.
This compound is a potent, selective, and irreversible inhibitor of Hsp90. It functions by covalently binding to a specific cysteine residue (Cys43) located in the N-terminal domain of the Hsp90β isoform. This covalent modification locks the chaperone in a state that prevents its normal function, leading to the degradation of its client protein repertoire.
Mechanism of Action: Covalent Inhibition
This compound distinguishes itself from many other Hsp90 inhibitors through its covalent mechanism. It contains a reactive acrylamide (B121943) "warhead" that specifically and irreversibly binds to the Cys43 residue of Hsp90β. This targeted, covalent binding provides high potency and prolonged duration of action. The selectivity for Hsp90β is notable, although it also exhibits activity against the Hsp90α isoform.
The logical relationship of this compound's action is visualized below.
Caption: Mechanism of this compound leading to client protein degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified across various assays, demonstrating its high potency and selectivity. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line / Condition | Value | Reference |
| IC₅₀ (Hsp90β Binding) | Biochemical Assay | 14 nM | |
| IC₅₀ (Hsp90α Binding) | Biochemical Assay | 180 nM | |
| IC₅₀ (Cell Viability) | NCI-N87 Gastric Cancer Cells | 20 nM | |
| IC₅₀ (Cell Viability) | SK-BR-3 Breast Cancer Cells | 22 nM | |
| HER2 Degradation (DC₅₀) | NCI-N87 Cells | 11 nM | |
| Akt Degradation (DC₅₀) | NCI-N87 Cells | 13 nM |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Impact on Protein Folding and Degradation Pathways
By inhibiting Hsp90, this compound triggers a cascade of events that culminates in the degradation of oncogenic client proteins. This process is a cornerstone of its anti-cancer activity.
-
Client Protein Destabilization : Upon covalent binding of this compound to Hsp90β, the chaperone is unable to complete its ATP-dependent cycle. This halts the proper folding and conformational maintenance of client proteins like HER2, Akt, and Cdk4.
-
Activation of the Heat Shock Response : The cell interprets the presence of misfolded client proteins as a stress signal, leading to the activation of the heat shock response (HSR). This is primarily mediated by the transcription factor HSF1, which upregulates the expression of other chaperones, including Hsp70.
-
Ubiquitin-Proteasome System (UPS) Engagement : Misfolded client proteins are recognized by the cellular quality control machinery. Specifically, co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), an E3 ubiquitin ligase, are recruited. CHIP ubiquitinates the destabilized client proteins, marking them for destruction.
-
Proteasomal Degradation : The poly-ubiquitinated client proteins are then recognized and degraded by the 26S proteasome, effectively depleting the cell of these key pro-survival and pro-proliferation factors.
The signaling pathway is illustrated in the diagram below.
Caption: this compound-induced client protein degradation pathway.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Intact Protein Mass Spectrometry for Covalent Binding
This protocol is used to confirm the irreversible binding of this compound to its target protein.
-
Objective : To verify the covalent modification of Hsp90β by this compound and identify the binding site.
-
Methodology :
-
Recombinant human Hsp90β protein is incubated with a molar excess of this compound in a suitable buffer (e.g., HEPES) for a defined period (e.g., 2 hours) at room temperature.
-
The reaction mixture is quenched and desalted using a C4 ZipTip.
-
The intact protein mass is analyzed by liquid chromatography-mass spectrometry (LC-MS). An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.
-
For site identification, the protein complex is subjected to proteolytic digest (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS to pinpoint the modified cysteine residue.
-
Western Blot for Client Protein Degradation
This is a standard method to measure the downstream effect of Hsp90 inhibition on client protein levels.
-
Objective : To quantify the degradation of Hsp90 client proteins (e.g., HER2, Akt) and the induction of Hsp70 in response to this compound treatment.
-
Methodology :
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3) are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against HER2, Akt, Hsp70, and a loading control (e.g., GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels.
-
The general workflow for these experiments is outlined below.
Caption: Experimental workflows for characterizing this compound.
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that acts through the covalent and irreversible inhibition of Hsp90β. Its mechanism of action directly hijacks the cellular protein quality control system, leading to the specific degradation of oncogenic Hsp90 client proteins. The high potency and irreversible nature of this compound make it a valuable tool for studying Hsp90 biology and a promising candidate for further drug development in oncology. The experimental protocols detailed herein provide a robust framework for evaluating this and other similar covalent inhibitors.
Hsp90-IN-27 and the Induction of the Heat Shock Response: A Technical Guide
Disclaimer
This document provides a detailed technical overview of the induction of the heat shock response by the Heat Shock Protein 90 (Hsp90) inhibitor, Hsp90-IN-27. As of the date of this publication, specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature. Therefore, this guide utilizes Ganetespib (B611964) (STA-9090) , a potent, second-generation, N-terminal ATP-competitive Hsp90 inhibitor, as a representative compound to illustrate the principles and methodologies discussed. The data and protocols presented herein are based on published literature for Ganetespib and are intended to serve as a comprehensive template for researchers studying Hsp90 inhibitors of the same class.
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Inhibition of Hsp90 represents a promising therapeutic strategy in oncology. This compound is a small molecule inhibitor designed to target the N-terminal ATP-binding pocket of Hsp90. A hallmark of N-terminal Hsp90 inhibition is the induction of the heat shock response (HSR), a cellular defense mechanism against proteotoxic stress. This response is primarily mediated by the activation of Heat Shock Factor 1 (HSF1), which leads to the upregulation of heat shock proteins (HSPs), including the highly inducible Hsp70. This technical guide provides an in-depth overview of the mechanism of action of this compound (using Ganetespib as a proxy), quantitative data on its biological activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and workflows.
Mechanism of Action: Hsp90 Inhibition and HSF1 Activation
Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state through its association with a multi-chaperone complex that includes Hsp90. This compound, as an N-terminal ATP-competitive inhibitor, binds to the ATP-binding pocket of Hsp90, preventing the binding of ATP and arresting the chaperone in an open conformation. This disruption of the Hsp90 chaperone cycle leads to two key downstream events:
-
Client Protein Degradation: Hsp90 client proteins, which are dependent on the chaperone for their stability and function, are unable to be properly folded. These misfolded proteins are subsequently targeted for degradation via the ubiquitin-proteasome pathway. Many of these client proteins are oncoproteins, such as HER2, EGFR, AKT, and CDK4.[1]
-
HSF1 Activation and Heat Shock Response: The inhibition of Hsp90 leads to the dissociation of the HSF1-Hsp90 complex. This releases HSF1, which then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of target genes. This transcriptional activation results in the increased expression of heat shock proteins, most notably Hsp70.[2][3] This induction of Hsp70 is a reliable biomarker for Hsp90 engagement by an inhibitor in cells.[2][3]
The following diagram illustrates the signaling pathway from Hsp90 inhibition to the induction of the heat shock response.
Caption: Hsp90 inhibition by this compound (represented by Ganetespib) leads to HSF1 activation and the heat shock response.
Quantitative Data
The following tables summarize the quantitative data for the representative Hsp90 inhibitor, Ganetespib.
Table 1: In Vitro Inhibitory Activity of Ganetespib
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hsp90 Binding) | 4 nM | OSA 8 cells | [1][4] |
| IC50 (Proliferation) | 2-30 nM | Various NSCLC cell lines | [2][5][6] |
| IC50 (Proliferation) | 19 nM | C2 canine mast cell line | [1] |
| IC50 (Proliferation) | 4 nM | BR canine mast cell line | [1] |
| IC50 (Proliferation) | 43 nM | MG63 osteosarcoma cell line | [1] |
Table 2: In Vitro Growth Inhibition (GI50) of Ganetespib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | 3.5 | [2][6] |
| HCC827 | Non-Small Cell Lung Cancer | ~5 | [2][6] |
| A549 | Non-Small Cell Lung Cancer | 14.6 | [7] |
| H1650 | Non-Small Cell Lung Cancer | 3.7 | [7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 29.3 | [8] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 69.4 | [8] |
| GLC16 | Small Cell Lung Cancer | <30 | [9] |
| NCI-H417 | Small Cell Lung Cancer | <30 | [9] |
| DMS153 | Small Cell Lung Cancer | <30 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of Hsp90 inhibitors like this compound.
Hsp90 ATPase Activity Assay
Objective: To determine the inhibitory effect of this compound on the ATPase activity of purified Hsp90.
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90. A common method is a colorimetric assay using malachite green, which forms a complex with free phosphate, or a coupled-enzyme assay that measures ADP production.
Caption: Workflow for the Hsp90 ATPase activity assay.
Materials:
-
Purified recombinant Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Malachite green reagent or ADP detection kit (e.g., Transcreener™ ADP assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add purified Hsp90 and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a stock solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of ADP or phosphate produced according to the manufacturer's instructions of the chosen detection kit.
-
Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation and Hsp70 Induction
Objective: To assess the functional consequence of Hsp90 inhibition by monitoring the degradation of Hsp90 client proteins and the induction of Hsp70.
Principle: Inhibition of Hsp90 leads to the degradation of its client proteins and a compensatory upregulation of Hsp70. These changes in protein levels can be detected by Western blotting.
Caption: Workflow for Western blot analysis of Hsp90 client proteins and Hsp70.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, c-Raf), Hsp70, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
A dose-dependent decrease in client protein levels and an increase in Hsp70 levels confirm Hsp90 inhibition.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells.
Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Conclusion
This compound, as a representative N-terminal ATP-competitive Hsp90 inhibitor, induces the heat shock response through the activation of HSF1, a key event that serves as a reliable pharmacodynamic marker of target engagement. The methodologies and data presented in this guide, using Ganetespib as a proxy, provide a robust framework for the preclinical evaluation of this compound and other inhibitors of its class. A thorough understanding of the interplay between Hsp90 inhibition and the heat shock response is critical for the continued development of this class of therapeutic agents for the treatment of cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. P25. In vitro evaluation of the anticancer activity of ganetespib in combination with standard chemotherapeutics in small cell lung cancer (SCLC) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsp90-IN-27 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival.[1][2][3] Hsp90 is often overexpressed in cancer cells, making it an attractive target for cancer therapy.[3][4] Hsp90-IN-27 is a novel small molecule inhibitor of Hsp90. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of downstream signaling pathways.[1][5] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including protocols for assessing its biological activity.
Data Presentation
The biological activity of Hsp90 inhibitors is typically characterized by their ability to inhibit cell proliferation (IC50) and induce the degradation of Hsp90 client proteins. The following tables provide representative quantitative data for well-characterized Hsp90 inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: Representative Anti-proliferative Activity of Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 |
| 17-AAG | HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 |
| AUY922 | PC-3 | Prostate Cancer | Not Specified |
| HSP990 | LNCaP | Prostate Cancer | Not Specified |
| MPC-3100 | HCT-116 | Colon Cancer | 779.59 |
| HP-4 | HCT-116 | Colon Cancer | 148.52 - 559.37 |
Note: The IC50 values can vary depending on the cell line and assay conditions. This table presents a range of reported values for illustrative purposes.[4][6]
Table 2: Common Hsp90 Client Proteins and Cellular Responses to Inhibition
| Protein Category | Key Examples | Expected Change upon Hsp90 Inhibition |
| Kinases | AKT, RAF1, CDK4, CDK6, HER2, EGFR | Downregulation/Degradation |
| Transcription Factors | HIF1A, STAT3 | Downregulation/Degradation |
| Heat Shock Proteins | Hsp70, Hsp27 | Upregulation |
| Cell Cycle Regulators | Cyclin D1 | Downregulation/Degradation |
| Apoptosis-related Proteins | BCL2, Cleaved PARP | BCL2 Downregulation, Cleaved PARP Upregulation |
This table lists some of the key client proteins of Hsp90 and the typical cellular response to Hsp90 inhibition.[1][7]
Signaling Pathway
Hsp90 inhibitors exert their effects by disrupting multiple oncogenic signaling pathways simultaneously. The diagram below illustrates the general mechanism of action of Hsp90 inhibitors like this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and is used to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range is 1 nM to 10 µM.[8] Remove the existing medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of this compound by assessing the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against AKT, RAF1, HER2, Hsp70, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[7] Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8] Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[8] Analyze the band intensities and normalize to the loading control.[8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsp90-IN-27 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Hsp90-IN-27, a novel inhibitor of Heat Shock Protein 90 (Hsp90), in animal models. The protocols outlined below are based on established methodologies for other Hsp90 inhibitors and serve as a starting point for designing in vivo efficacy and pharmacodynamic studies. It is crucial to note that specific parameters, such as optimal dosage and treatment schedule for this compound, may require empirical determination.
Introduction to Hsp90 as a Therapeutic Target
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1] In cancer cells, Hsp90 is often overexpressed, and its function is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. These client proteins include key signaling molecules such as EGFR, MET, HER2, AKT, and CDK4.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer treatment.
Quantitative Data Summary for Hsp90 Inhibitors in Animal Studies
The following table summarizes reported dosages of various Hsp90 inhibitors used in murine xenograft models. This data can serve as a reference for designing initial dose-finding studies for this compound.
| Hsp90 Inhibitor | Dosage | Administration Route | Animal Model | Tumor Type | Reference |
| HP-4 | 5 mg/kg, 10 mg/kg | Intraperitoneal | BALB/c nude mice | Colon Cancer (HCT-116 xenograft) | [1] |
| PU-H71 | 75 mg/kg | Intraperitoneal | Mice | Small-cell Lung Cancer (NCI-N417 xenograft) | [2] |
| IPI-504 | 50 mg/kg | Intraperitoneal | Athymic nu/nu mice | Non-Small Cell Lung Cancer | [3] |
| 17-DMAG | Not Specified | Not Specified | SCID mice | Breast Cancer (MDA-MB-231 xenograft) | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common challenge with small molecule inhibitors is their solubility. The following protocol describes a widely used vehicle for administering hydrophobic compounds to animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
Recommended Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG400 | 40% |
| Saline (0.9% NaCl) | 50% |
Step-by-Step Formulation Protocol:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, the target dose, and the dosing volume.
-
Prepare the Vehicle: In a sterile tube, combine the required volumes of DMSO, PEG400, and saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound.
-
Add the DMSO portion of the vehicle to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
-
Complete the Formulation:
-
Add the PEG400 to the DMSO/Hsp90-IN-27 mixture and vortex until homogeneous.
-
Add the saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, sonication may be used.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials and Animals:
-
Female athymic nude mice (e.g., BALB/c nude or NCR nu/nu), 5-6 weeks old
-
Cancer cell line of interest (e.g., HCT-116, NCI-H1993)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound (e.g., starting with a low dose of 5 mg/kg and a high dose of 10 mg/kg) via intraperitoneal injection according to the desired schedule (e.g., daily, every other day, or twice weekly).[1][3]
-
Administer the vehicle control to the control group using the same volume and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Pharmacodynamic Analysis by Western Blot
This protocol is for assessing the in vivo target engagement of this compound by measuring the levels of Hsp90 client proteins in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Hsp90 client proteins (e.g., p-AKT, p-ERK, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in lysis buffer on ice.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of Hsp90 client proteins in the treated groups to the control group to assess the pharmacodynamic effects of this compound. A decrease in client protein levels indicates successful target engagement.
-
Visualizations
Hsp90 Signaling Pathway
Caption: Hsp90 stabilizes key client proteins in oncogenic signaling pathways.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Inhibition Enhances Antimitotic Drug-Induced Mitotic Arrest and Cell Death in Preclinical Models of Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 4. HSP90 is a therapeutic target in JAK2-dependent myeloproliferative neoplasms in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90 Inhibitor Administration in Murine Models
Introduction to Hsp90 Inhibition in Preclinical Models
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Murine models are crucial for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of novel Hsp90 inhibitors. The choice of administration route is a critical parameter that can significantly influence the therapeutic index of the inhibitor. Common routes of administration in mice include oral gavage (p.o.) and intraperitoneal (i.p.) injection.
Quantitative Data Summary
The following tables summarize representative dosing and administration schedules for different Hsp90 inhibitors in mice, based on published preclinical studies.
Table 1: Oral Administration of Hsp90 Inhibitors in Mice
| Hsp90 Inhibitor | Mouse Model | Dosage | Dosing Schedule | Vehicle | Reference Study |
| 17-DMAG | ATL model mice | Not Specified | Not Specified | Not Specified | Oral administration of an HSP90 inhibitor, 17-DMAG, intervenes tumor-cell infiltration into multiple organs and improves survival period for ATL model mice[1] |
| TAS-116 | C57BI/6J (HCl-induced lung injury) | 3.5, 7, or 14 mg/kg | 5 times per week for 2, 3, or 4 weeks | Not Specified | Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice[2] |
| DS-2248 | Tumor mouse model | 15 mg/kg | 3 times per week for ~6 weeks | Methyl cellulose | Effects of a combined treatment regimen consisting of Hsp90 inhibitor DS-2248 and radiation in vitro and in a tumor mouse model[3] |
Table 2: Intraperitoneal Administration of Hsp90 Inhibitors in Mice
| Hsp90 Inhibitor | Mouse Model | Dosage | Dosing Schedule | Vehicle | Reference Study |
| 17-DMAG | C57BL/6 (LPS-induced liver injury) | Not Specified | Single injection | Not Specified | Inhibition of heat shock protein (molecular weight 90 kDa) attenuates proinflammatory cytokines and prevents lipopolysaccharide-induced liver injury in mice[4] |
| 17-DMAG | apoE-/- (Ang II-induced AAA) | 5 mg/kg | Every other day for 4 weeks | Not Specified | Heat shock protein 90 inhibition by 17-DMAG attenuates abdominal aortic aneurysm formation in mice[5] |
| IPI-504 | NCR nu/nu athymic (NSCLC xenograft) | 50 mg/kg | Twice per week | Not Specified | HSP90 Inhibition Enhances Antimitotic Drug-Induced Mitotic Arrest and Cell Death in Preclinical Models of Non-Small Cell Lung Cancer[6] |
Experimental Protocols
Protocol for Oral Administration (p.o.) of an Hsp90 Inhibitor
This protocol is a generalized procedure based on the oral administration of Hsp90 inhibitors like TAS-116 and DS-2248.
Materials:
-
Hsp90 inhibitor (e.g., Hsp90-IN-27)
-
Vehicle (e.g., methyl cellulose, sterile water, corn oil)
-
Dosing syringes (1 mL) with gavage needles (20-22 gauge, ball-tipped)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate mouse strain for the experimental model
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, calculate the required amount of Hsp90 inhibitor based on the mean body weight of the mice in each group and the target dosage (e.g., mg/kg).
-
Prepare the dosing solution by dissolving or suspending the Hsp90 inhibitor in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. Sonication or vortexing may be required.
-
-
Animal Handling and Dosing:
-
Weigh each mouse and record the weight.
-
Calculate the exact volume of the dosing solution for each mouse. A typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Insert the gavage needle into the esophagus via the side of the mouth, passing over the tongue.
-
Advance the needle gently until it reaches the stomach. Do not force the needle to avoid perforation.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
-
-
Dosing Schedule:
-
Administer the Hsp90 inhibitor according to the predetermined schedule (e.g., daily, 5 times a week).
-
Protocol for Intraperitoneal (i.p.) Injection of an Hsp90 Inhibitor
This protocol is a generalized procedure based on the intraperitoneal administration of Hsp90 inhibitors like 17-DMAG and IPI-504.
Materials:
-
Hsp90 inhibitor (e.g., this compound)
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
-
Appropriate mouse strain for the experimental model
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, calculate the required amount of Hsp90 inhibitor based on the mean body weight of the mice and the target dosage.
-
Prepare the dosing solution in the chosen vehicle. If using DMSO, ensure the final concentration is non-toxic to the animals (typically <5-10% of the total injection volume).
-
-
Animal Handling and Injection:
-
Weigh each mouse and record the weight.
-
Calculate the precise volume of the dosing solution for each mouse. A typical injection volume is 100-200 µL.
-
Restrain the mouse by scruffing the neck, allowing access to the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing the bladder or other organs.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort or adverse effects.
-
-
Dosing Schedule:
-
Administer the injections according to the planned experimental timeline (e.g., twice a week, every other day).
-
Visualizations
Hsp90 Signaling Pathway Inhibition
Caption: Hsp90 inhibitor blocks client protein stabilization, leading to degradation and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating Hsp90 inhibitor efficacy in a mouse tumor model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure and mechanism of the Hsp90 molecular chaperone machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90-IN-27 in Western Blot Analysis of Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability, conformational maturation, and activity of a wide range of "client" proteins.[1][2] Many of these client proteins are key signaling molecules, such as protein kinases and transcription factors, that are often implicated in the growth and survival of cancer cells.[1][2] Hsp90 inhibitors, by disrupting the chaperone's function, lead to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins makes Hsp90 an attractive therapeutic target in oncology.[1]
Hsp90-IN-27 is a novel small molecule inhibitor of Hsp90. Western blotting is a crucial technique to elucidate the efficacy and mechanism of action of this compound by monitoring the degradation of its client proteins. These application notes provide a comprehensive guide for utilizing this compound in western blot analysis to study its effects on Hsp90 client proteins.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors typically function by binding to the ATP-binding pocket in the N-terminus of Hsp90, which is critical for its chaperone activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the destabilization and subsequent degradation of client proteins.[3] This process ultimately interferes with downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2] A common cellular response to Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of heat shock proteins like Hsp70 and Hsp27, which can serve as a biomarker for inhibitor activity.[4]
Data Presentation: Quantitative Analysis of Client Protein Degradation
The efficacy of this compound can be quantified by measuring the reduction in the levels of various Hsp90 client proteins following treatment. The following table provides representative data on the degradation of key Hsp90 client proteins in response to a generic Hsp90 inhibitor. Researchers should determine the optimal concentration and treatment time for this compound for their specific cell line and client protein of interest.
| This compound Conc. (µM) | Treatment Time (hrs) | Client Protein | Cell Line | % Degradation (Compared to Vehicle Control) |
| 0.1 | 24 | HER2 | SK-BR-3 | 25% |
| 0.5 | 24 | HER2 | SK-BR-3 | 60% |
| 1.0 | 24 | HER2 | SK-BR-3 | 85% |
| 0.1 | 24 | Akt | MCF7 | 20% |
| 0.5 | 24 | Akt | MCF7 | 55% |
| 1.0 | 24 | Akt | MCF7 | 80% |
| 0.1 | 24 | CDK4 | HCT116 | 15% |
| 0.5 | 24 | CDK4 | HCT116 | 50% |
| 1.0 | 24 | CDK4 | HCT116 | 75% |
Note: This data is representative and intended for illustrative purposes. Optimal concentrations and treatment times for this compound must be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 16, 24, or 48 hours) to determine the optimal time for client protein degradation.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture dishes on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Vortexing: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford assay.
Protocol 3: Bradford Protein Assay
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.
-
Sample Preparation: Dilute the cell lysates to a concentration that falls within the linear range of the standard curve.
-
Reagent Addition: Add Bradford reagent to both the standards and the diluted samples.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 5-10 minutes).
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 595 nm using a spectrophotometer.
-
Concentration Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Use primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Quantify the band intensities using image analysis software and normalize the signal of the target protein to the loading control.
Visualizations
Caption: Hsp90 Signaling and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Hsp90-IN-27 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key components of signal transduction pathways involved in cell proliferation, differentiation, and survival.[1][2][3] These client proteins include numerous kinases, steroid hormone receptors, and transcription factors.[1][4] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the function of oncoproteins that drive tumor growth and progression.[2][5] This makes Hsp90 an attractive therapeutic target in oncology.
Hsp90-IN-27 is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[6] This disruption of multiple signaling pathways simultaneously makes Hsp90 inhibitors a promising class of anti-cancer agents.[5][7]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[8] When used in conjunction with Hsp90 inhibitors like this compound, co-immunoprecipitation (Co-IP) can elucidate the impact of the inhibitor on the Hsp90 interactome. By comparing the proteins that co-precipitate with Hsp90 in treated versus untreated cells, researchers can identify which client protein interactions are disrupted, providing valuable insights into the inhibitor's mechanism of action.
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation assays to study its effects on Hsp90-client protein interactions.
Data Presentation
The quantitative results from co-immunoprecipitation experiments can be effectively summarized in a table to compare the effects of this compound on the interaction between Hsp90 and its client proteins. The interaction strength can be determined by quantifying the band intensity from Western blots using densitometry.
| Client Protein | Treatment | Hsp90 Pulldown (Relative Densitometry) | Interaction Strength |
| Akt | Vehicle (DMSO) | 1.00 | +++ |
| This compound (1 µM) | 0.35 | + | |
| Cdk4 | Vehicle (DMSO) | 1.00 | +++ |
| This compound (1 µM) | 0.42 | + | |
| HSF1 | Vehicle (DMSO) | 1.00 | ++ |
| This compound (1 µM) | 0.95 | ++ | |
| Actin | Vehicle (DMSO) | 0.05 | - |
| This compound (1 µM) | 0.04 | - |
Table Caption: Example of quantitative data presentation for Co-IP experiments. Relative densitometry values are normalized to the vehicle control. Interaction strength is represented as +++ (strong), ++ (moderate), + (weak), or - (no interaction). HSF1 serves as a positive control that may be less affected by the inhibitor, while Actin serves as a negative control for non-specific binding.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway regulated by Hsp90 and the general workflow for the immunoprecipitation protocol.
Caption: Hsp90-regulated PI3K/Akt signaling pathway.
Caption: Experimental workflow for Hsp90 immunoprecipitation.
Experimental Protocols
This protocol provides a general guideline for performing immunoprecipitation of Hsp90 from cultured mammalian cells treated with this compound. Optimal conditions, such as inhibitor concentration and incubation times, should be empirically determined for specific cell lines and experimental goals.
Materials and Reagents
-
Cell Culture: Mammalian cells of interest
-
Hsp90 Inhibitor: this compound (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Antibodies:
-
Primary antibody for IP: anti-Hsp90 antibody
-
Negative control for IP: Isotype control IgG
-
Primary antibodies for Western Blotting: anti-Hsp90, antibodies against potential client proteins
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads
-
Equipment: Standard cell culture equipment, refrigerated microcentrifuge, rotator, magnetic rack (for magnetic beads), SDS-PAGE and Western blotting apparatus.
Procedure
1. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) treated sample.
-
Incubate for the desired period (e.g., 4, 8, 12, or 24 hours). The optimal time and concentration should be determined through preliminary experiments.
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Incubate on ice for 30 minutes, with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack) and collect the supernatant.
4. Immunoprecipitation
-
Adjust the protein concentration of the pre-cleared lysate to 1 mg/mL with lysis buffer.
-
To the experimental sample, add the anti-Hsp90 antibody (the optimal amount should be determined, typically 2-5 µg per mg of lysate).
-
To the negative control sample, add an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle end-over-end rotation.
5. Capture of Immune Complexes
-
Add 30-50 µL of Protein A/G bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[8]
6. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.[8] For each wash, resuspend the beads completely, then pellet them.
-
After the final wash, carefully remove all residual supernatant.
7. Elution
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[8]
-
Centrifuge at maximum speed for 1 minute and carefully collect the supernatant, which contains the eluted proteins.
8. Analysis by SDS-PAGE and Western Blotting
-
Separate the eluted proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against Hsp90 (to confirm successful immunoprecipitation) and potential client proteins.
-
Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) reagent to visualize the protein bands.
-
Analyze the results by comparing the band intensities of client proteins in the this compound treated samples versus the vehicle control samples.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsp90-IN-27 in Xenograft Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide based on publicly available data for various Hsp90 inhibitors. Specific details for "Hsp90-IN-27" are not available in the public domain. Therefore, the provided protocols and data should be considered as a starting point and will require optimization for this specific compound.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[1][2] These client proteins include a wide array of kinases, transcription factors, and other signaling molecules involved in oncogenic pathways.[1][3] Inhibition of Hsp90 leads to the degradation of these client proteins, concurrently disrupting multiple signaling pathways, which makes it a compelling target for cancer therapy.[1][4] Xenograft models are a fundamental tool in preclinical cancer research, offering an essential in vivo platform to evaluate the efficacy and pharmacodynamics of novel therapeutic agents like Hsp90 inhibitors.[1][5]
Mechanism of Action and Signaling Pathways
Hsp90 inhibitors typically function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which obstructs its ATPase activity.[1][2] This interference with the chaperone cycle results in the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1][2] The inhibition of Hsp90 impacts several critical cancer-related signaling pathways:
-
PI3K/Akt Pathway: Akt, a key regulator of cell survival and proliferation, is a client protein of Hsp90. Its degradation upon Hsp90 inhibition disrupts this crucial survival pathway.[5]
-
MAPK (Ras-Raf-MEK-ERK) Pathway: Key components of this pathway, such as Raf-1, depend on Hsp90 for their stability and function.[1] Inhibition disrupts downstream signaling, affecting cell proliferation and differentiation.[1]
-
HER2 (ErbB2) Signaling: In breast and other cancers, the HER2 receptor tyrosine kinase is a critical oncogene and a well-established Hsp90 client protein. Hsp90 inhibitors lead to its degradation.
-
VEGF Signaling: Hsp90 is required for the stability of the VEGF receptors, and its inhibition can reduce VEGF signaling, a key process in angiogenesis.[6]
Below is a diagram illustrating the central role of Hsp90 in oncogenic signaling and the mechanism of its inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various Hsp90 inhibitors in xenograft models. This data provides a general expectation of the potential efficacy of a novel Hsp90 inhibitor like this compound.
Table 1: In Vivo Efficacy of Hsp90 Inhibitors in Xenograft Models
| Hsp90 Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| IPI-504 | Non-Small Cell Lung Cancer | H1650 | 100 mg/kg, i.v., single dose | Not specified, but correlates with Hsp90 occupancy | [7] |
| 17-AAG | Melanoma, Breast Cancer, etc. | Various | Dose and schedule dependent | Stable disease observed in some patients | [8] |
| SST0116CL1 | Gastric Carcinoma | GTL-16 | Not specified | Down-modulation of c-Met, AKT, and CDK4 | [9] |
Table 2: Pharmacodynamic Markers of Hsp90 Inhibition
| Biomarker | Effect of Hsp90 Inhibition | Method of Detection | Reference |
| Hsp70 | Induction | Western Blot, IHC | [5] |
| HER2 | Degradation | Western Blot, IHC | [5] |
| AKT (total and phosphorylated) | Degradation | Western Blot | [5] |
| RAF-1 | Degradation | Western Blot | [5] |
| CDK4 | Degradation | Western Blot | [9] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo anti-tumor activity of this compound using a subcutaneous xenograft tumor model.
Xenograft Tumor Model Establishment
Objective: To establish a subcutaneous tumor model in immunocompromised mice to assess the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles
Protocol:
-
Culture cancer cells to approximately 80-90% confluency.[2]
-
Harvest cells using trypsin, wash with PBS, and perform a cell count.[2]
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[2]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.[2][5]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[2][5]
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[2][5]
Formulation and Administration of this compound
Objective: To prepare and administer this compound to tumor-bearing mice.
Note: The optimal formulation will depend on the physicochemical properties of this compound. The following are common vehicles used for Hsp90 inhibitors.
Potential Vehicles:
-
For Intraperitoneal (i.p.) Injection: 10-20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water.[5]
-
For Oral (p.o.) Gavage: 0.5% methylcellulose (B11928114) with 0.1 N HCl.[5]
Protocol:
-
Based on preliminary solubility tests, select an appropriate vehicle.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Determine the appropriate dose based on in vitro potency and any available pharmacokinetic data.
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., once daily, twice weekly). Common administration routes include oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.[2]
-
Administer the vehicle alone to the control group following the same schedule.
Efficacy and Pharmacodynamic Assessment
Objective: To evaluate the anti-tumor efficacy and target engagement of this compound in vivo.
Protocol:
-
Monitor and record tumor volumes and body weights of all mice 2-3 times per week.
-
At the end of the study (or at predetermined time points), euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis.
-
Western Blot Analysis:
-
Homogenize the tumor tissue in RIPA buffer and collect the protein lysate.[5]
-
Determine the protein concentration using a BCA assay.[5]
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.[5]
-
Probe the membrane with primary antibodies against Hsp70 (induction is a marker of Hsp90 inhibition), and client proteins such as HER2, AKT, and RAF-1 (degradation indicates target engagement).[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[5]
-
Below is a diagram illustrating the experimental workflow for evaluating this compound in a xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Hsp90-IN-27 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Hsp90-IN-27" is not extensively documented in publicly available scientific literature. Therefore, the following application notes and protocols are based on the established mechanisms and experimental data of well-characterized Hsp90 inhibitors. Researchers must conduct their own dose-response experiments and endpoint analyses to determine the optimal conditions for this compound.
I. Introduction and Background
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a diverse array of "client" proteins.[1][2][3] In malignant cells, Hsp90 is frequently overexpressed and plays a critical role in stabilizing numerous oncoproteins that are key drivers of tumor initiation, progression, and survival.[2][4] These client proteins include growth factor receptors (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1, CDK4), and transcription factors (e.g., HIF-1α, mutant p53).[2][4][5]
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[5] This results in the simultaneous blockade of multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.[6] However, Hsp90 inhibitors used as monotherapy have shown limited clinical efficacy, often due to dose-limiting toxicities and the development of resistance.[7][8][9] A promising strategy to overcome these limitations is the use of Hsp90 inhibitors in combination with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy, which can lead to synergistic or additive anti-tumor effects.[1][7][8][9]
Mechanism of Hsp90 Action and Inhibition
The Hsp90 chaperone cycle is an ATP-dependent process. In its open conformation, Hsp90 binds to client proteins, often with the assistance of co-chaperones like Hsp70 and Hop. ATP binding to the N-terminal domain of Hsp90 induces a conformational change to a closed state, which is necessary for client protein maturation. Subsequent ATP hydrolysis returns Hsp90 to its open conformation, releasing the folded client protein. Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain, locking the chaperone in a conformation that is recognized by the ubiquitin-proteasome machinery, leading to the degradation of both Hsp90 and its client proteins.
Figure 1: Simplified diagram of the Hsp90 chaperone cycle and the mechanism of action of this compound.
II. Quantitative Data on Hsp90 Inhibitors in Combination Therapy
The following tables summarize representative quantitative data from preclinical studies on various Hsp90 inhibitors in combination with other cancer therapies. This data illustrates the potential for synergistic or additive effects.
Table 1: In Vitro Synergistic Effects of Hsp90 Inhibitors with Chemotherapy
| Hsp90 Inhibitor | Chemotherapeutic Agent | Cancer Cell Line | IC50 (Inhibitor Alone, nM) | IC50 (Chemo Alone, µM) | Combination Index (CI)* | Reference |
| 17-AAG | Paclitaxel | NCI-H460 (NSCLC) | 25 | 0.01 | < 1.0 | [7] |
| Ganetespib | Gemcitabine | MIA PaCa-2 (Pancreatic) | 15 | 0.05 | 0.6 | [8] |
| NVP-AUY922 | Cisplatin | A549 (NSCLC) | 8 | 2.5 | < 1.0 | [10] |
| 17-DMAG | Doxorubicin | MCF-7 (Breast) | 50 | 0.5 | 0.7 | [4] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vitro Synergistic Effects of Hsp90 Inhibitors with Targeted Therapies
| Hsp90 Inhibitor | Targeted Agent | Cancer Cell Line | IC50 (Inhibitor Alone, nM) | IC50 (Targeted Agent, µM) | Combination Index (CI)* | Reference |
| 17-AAG | Trastuzumab | SK-BR-3 (HER2+ Breast) | 30 | 5 (µg/mL) | < 1.0 | [1] |
| Ganetespib | Erlotinib | HCC827 (EGFR-mutant NSCLC) | 12 | 0.02 | 0.5 | [7] |
| NVP-AUY922 | Lapatinib | BT-474 (HER2+ Breast) | 10 | 0.1 | < 1.0 | [8] |
| 17-DMAG | Bortezomib | MM.1S (Multiple Myeloma) | 40 | 0.005 | 0.4 | [4] |
III. Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound in combination with other cancer therapies.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo) to assess the synergistic effects of this compound and another anti-cancer agent.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combination drug (dissolved in a suitable solvent)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete growth medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and single-agent treatments.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.
-
CellTiter-Glo Assay: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy, additivity, or antagonism.
Figure 2: Experimental workflow for determining in vitro synergy.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is to confirm the mechanism of action of this compound by assessing the degradation of known Hsp90 client proteins in the presence or absence of a combination drug.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound and combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, CDK4, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound, the combination drug, and the combination at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the changes in protein levels.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a study to evaluate the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + combination drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.
IV. Signaling Pathways and Visualization
Hsp90 inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation. The combination of an Hsp90 inhibitor with another therapeutic agent can lead to a more profound and durable response by targeting these pathways at different points.
Figure 3: Hsp90 inhibition by this compound disrupts multiple oncogenic signaling pathways, providing opportunities for synergistic combinations with other targeted therapies.
These application notes and protocols provide a framework for the preclinical evaluation of this compound in combination with other cancer therapies. Rigorous experimental design and data analysis will be crucial to successfully characterize the therapeutic potential of this novel compound.
References
- 1. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]
Hsp90-IN-27: Application Notes and Protocols for Neurodegenerative Disease Models
For Research Use Only.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and degradation of a wide array of "client" proteins. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, many Hsp90 client proteins are directly implicated in disease pathogenesis, including tau and α-synuclein. Inhibition of Hsp90 has emerged as a promising therapeutic strategy due to its dual mechanism of action: promoting the degradation of pathogenic proteins and inducing a cytoprotective heat shock response.[1][2][3]
This document provides detailed application notes and protocols for the use of Hsp90-IN-27, a representative potent, cell-permeable, N-terminal Hsp90 inhibitor, in various in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound, like other N-terminal Hsp90 inhibitors, binds to the ATP/ADP-binding pocket in the N-terminal domain of Hsp90.[3] This competitive inhibition prevents the conformational changes necessary for Hsp90's chaperone activity.[3] This leads to two primary downstream effects:
-
Client Protein Degradation: The inhibition of Hsp90 destabilizes its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][4] In neurodegenerative disease models, this can result in the clearance of toxic protein species like hyperphosphorylated tau and oligomeric α-synuclein.[1][4]
-
Induction of the Heat Shock Response (HSR): Hsp90 inhibition causes the dissociation and activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[2][5] Activated HSF1 translocates to the nucleus and induces the expression of other heat shock proteins, such as Hsp70 and Hsp40, which have neuroprotective effects.[1][2][5]
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for a typical N-terminal Hsp90 inhibitor in neurodegenerative disease models. These values should be used as a starting point for experimental design, and optimal concentrations for this compound should be determined empirically.
Table 1: In Vitro Efficacy of a Representative Hsp90 Inhibitor
| Model System | Assay | Endpoint | Representative IC50/EC50 | Reference |
| SH-SY5Y cells expressing A53T α-synuclein | Cell Viability (MTT) | Reduction of α-synuclein toxicity | 50-200 nM | [6] |
| Primary cortical neurons with Aβ oligomers | Neuronal Viability (LDH assay) | Neuroprotection | 100-500 nM | [7] |
| HeLa cells stably expressing Tau | Western Blot | Reduction of phosphorylated Tau | 200-800 nM | [7] |
| Recombinant α-synuclein | Thioflavin T Assay | Inhibition of aggregation | 1-5 µM | [8] |
| Recombinant Tau | Thioflavin T Assay | Inhibition of aggregation | 2-10 µM | [9] |
Table 2: In Vivo Effects of a Representative Hsp90 Inhibitor
| Animal Model | Treatment Regimen | Outcome Measure | Representative Result | Reference |
| rAAV-α-synuclein rat model of Parkinson's Disease | 10 mg/kg, oral gavage, 3x/week for 8 weeks | Striatal Dopamine Levels | Significant increase compared to vehicle | [6] |
| Tg2576 mouse model of Alzheimer's Disease | 25 mg/kg, i.p., 3x/week for 3 months | Contextual Fear Conditioning | Rescue of memory deficits | [10] |
| Tau transgenic mouse model | 10 mg/kg, i.p., daily for 4 weeks | Soluble Phospho-Tau Levels | Significant reduction in the brain | [11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect against α-synuclein-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human A53T α-synuclein oligomers
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
Add A53T α-synuclein oligomers to a final concentration of 5 µM to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value of this compound.
Protocol 2: Western Blot Analysis of Hsp70 Induction and Tau Degradation
This protocol verifies the on-target activity of this compound by measuring the induction of Hsp70 and the degradation of phosphorylated Tau.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Hsp70, anti-phospho-Tau (e.g., AT8), anti-total-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture neuronal cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal and quantify the band intensities. Normalize the protein of interest to the loading control.
Protocol 3: In Vitro Tau Aggregation Assay (Thioflavin T)
This protocol assesses the direct effect of this compound on the aggregation of recombinant tau protein.
Materials:
-
Recombinant human Tau protein (e.g., K18 fragment)
-
Heparin (aggregation inducer)
-
Thioflavin T (ThT) solution
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 20 µM) in aggregation buffer.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Dispense the mixture into a 96-well plate.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves and determine the lag phase and maximum fluorescence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overexpression of Hsp27 ameliorates symptoms of Alzheimer's disease in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]
- 7. Neuroprotective Activity and Evaluation of Hsp90 Inhibitors In An Immortalized Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assays for the Screening and Characterization of Tau Aggregation Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. dc.uthsc.edu [dc.uthsc.edu]
- 11. alzdiscovery.org [alzdiscovery.org]
Hsp90-IN-27: A Chemical Probe for Elucidating Hsp90 Function
Application Notes and Protocols for Researchers
This document provides detailed application notes and protocols for the use of Hsp90-IN-27, a chemical probe designed for the investigation of Heat shock protein 90 (Hsp90) function. These guidelines are intended for researchers, scientists, and drug development professionals engaged in studying Hsp90's role in cellular processes and its potential as a therapeutic target.
Introduction to this compound
This compound is a fluorescently-tethered inhibitor of Hsp90, structurally based on the potent and selective Hsp90 inhibitor, SNX-5422. It is designed to enable the visualization and tracking of Hsp90 in live cells, making it a valuable tool for studying the chaperone's subcellular localization, trafficking, and interactions. The core inhibitor, SNX-5422, is a prodrug that converts to its active form, SNX-2112, within the cell. SNX-2112 potently and selectively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and the disruption of multiple oncogenic signaling pathways. The fluorescent conjugation of this compound allows for direct observation of these processes.
Mechanism of Action
This compound functions as a chemical probe by leveraging the inhibitory action of its core molecule, SNX-2112, on Hsp90. The chaperone Hsp90 is crucial for the conformational maturation and stability of a wide array of client proteins, many of which are key components of signaling pathways that drive cell proliferation, survival, and differentiation.[1][2] By competitively binding to the ATP-binding site in the N-terminal domain of Hsp90, SNX-2112 locks the chaperone in an inactive conformation. This prevents the proper folding and maturation of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[3][4] The appended fluorescent moiety on this compound allows for the direct visualization of the inhibitor's interaction with Hsp90 and its subsequent effects on cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for the active component of this compound, SNX-5422, and its active form, SNX-2112.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for Hsp90 | 41 nM | [5] |
| IC50 for Her-2 Degradation | 37 nM | [5] |
| IC50 for Hsp70 Induction (A375 cells) | 13 ± 3 nM | [5] |
| IC50 for p-ERK Stability (AU565 cells) | 11 ± 3 nM | [5] |
| IC50 for p-S6 Stability (A375 cells) | 61 ± 22 nM | [5] |
Table 1: Biochemical and Cellular Activity of SNX-5422
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 16 | [2] |
| SW620 | Colon Cancer | 19 | [2] |
| K562 | Leukemia | 23 | [2] |
| SK-MEL-5 | Melanoma | 25 | [2] |
| A375 | Melanoma | 51 | [2] |
| UMSCC cell lines | Head and Neck Squamous Cell Carcinoma | 25 - 75 | [6] |
Table 2: Anti-proliferative Activity of SNX-2112 (Active form of SNX-5422) in various cancer cell lines.
Signaling Pathways Affected by this compound
Inhibition of Hsp90 by this compound (via its active SNX-2112 core) disrupts multiple signaling pathways critical for cancer cell survival and proliferation. Key affected pathways include:
-
PI3K/Akt/mTOR Pathway: Hsp90 is essential for the stability of Akt, a central kinase in this pathway. Inhibition leads to Akt degradation, suppressing downstream signaling involved in cell growth and survival.[3][7][8]
-
MAPK Pathway: The stability of key components of the MAPK pathway, such as Raf-1 and ERK, is dependent on Hsp90.[3][7] Hsp90 inhibition leads to their degradation, blocking signals that promote cell proliferation.
-
HER2 Signaling: The oncogenic receptor tyrosine kinase HER2 is a well-characterized Hsp90 client protein.[4][7] this compound treatment leads to the degradation of HER2, making it a valuable probe for studying HER2-positive cancers.
-
STAT3 Signaling: The transcription factor STAT3, which is often constitutively active in cancer, is another client of Hsp90. Its degradation upon Hsp90 inhibition can block tumor progression.[6][9]
Caption: this compound inhibits Hsp90, leading to the destabilization of key client proteins in major oncogenic signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Protocol 1: Assessment of Hsp90 Occupancy by Fluorescence Microscopy
This protocol describes how to visualize the binding of this compound to intracellular Hsp90 using fluorescence microscopy.
Materials:
-
This compound (resuspended in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips
-
Fluorescence microscope with appropriate filter sets for the fluorophore on this compound and DAPI.
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (a starting concentration of 100-500 nM is recommended) in complete culture medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 2, 4, or 6 hours).
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from this compound will indicate its localization within the cell.
Caption: Workflow for visualizing intracellular this compound using fluorescence microscopy.
Protocol 2: Analysis of Hsp90 Client Protein Degradation by Western Blotting
This protocol details the method to assess the degradation of Hsp90 client proteins following treatment with this compound.
Materials:
-
This compound (resuspended in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, ERK, STAT3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
Caption: Workflow for assessing Hsp90 client protein degradation via Western Blotting.
Protocol 3: Quantifying this compound Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of this compound uptake into cells.
Materials:
-
This compound (resuspended in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with appropriate lasers and filters for the fluorophore on this compound and PI.
Procedure:
-
Cell Treatment: Seed cells in a 12-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with complete medium to inactivate trypsin, and then wash with ice-cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer. For viability assessment, add a viability dye like PI just before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity of this compound.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the live cell population to determine the level of this compound uptake.
Caption: Workflow for quantitative analysis of this compound uptake by flow cytometry.
Conclusion
This compound is a powerful chemical probe for the study of Hsp90 biology. Its fluorescent properties, combined with the potent and selective inhibitory action of its SNX-5422 core, provide a unique tool for visualizing Hsp90 in cells and for dissecting the chaperone's role in various signaling pathways. The protocols provided herein offer a starting point for researchers to effectively utilize this probe in their investigations. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. Oral Hsp90 inhibitor SNX-5422 attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The heat shock protein 90 inhibitor SNX5422 has a synergistic activity with histone deacetylase inhibitors in induction of death of anaplastic thyroid carcinoma cells | springermedicine.com [springermedicine.com]
- 9. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsp90-IN-27 solubility and preparation of stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation of stock solutions, and troubleshooting for the Hsp90 inhibitor, Hsp90-IN-27.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Like many small molecule Hsp90 inhibitors, this compound is expected to have high solubility in DMSO and poor aqueous solubility.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability and activity of this compound, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This is a common issue due to the low aqueous solubility of many Hsp90 inhibitors.[1] To mitigate precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity and compound precipitation.
-
Method of Dilution: Add the DMSO stock solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling to ensure rapid and thorough mixing.[1]
-
Working Concentration: Do not exceed the aqueous solubility limit of this compound in your final working solution.
Q4: My this compound is not showing the expected biological effect in my cell-based assays. What are some potential reasons?
A4: Inconsistent or a lack of biological effect can stem from several factors:
-
Compound Instability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment.
-
Precipitation: Visually inspect your final working solution for any signs of precipitation.
-
Cell Line Sensitivity: The sensitivity to Hsp90 inhibitors can vary significantly between different cell lines. Confirm that your chosen cell line expresses Hsp90 client proteins that are crucial for its survival and proliferation.
-
Assay Duration and Endpoint: The optimal treatment duration and the choice of viability or downstream signaling assay can influence the observed effect.
Quantitative Data Summary
The following tables summarize the available solubility and storage information for this compound.
| Solvent/System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v) | ≥ 1.25 mg/mL (≥ 3.64 mM) | This formulation is suitable for in vivo studies. The solution should be clear.[2] |
| DMSO | High (exact value N/A) | The recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[1] |
| Ethanol | Moderate to low (expected) | Can be used for some Hsp90 inhibitors, but DMSO is more universally effective.[1] |
| Water / Aqueous Buffers | Very low to insoluble | Direct dissolution in aqueous media is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.[1] |
Table 1: Solubility of this compound in Common Solvents and Formulations. Note: Specific quantitative solubility data for this compound in pure solvents is not widely available. The information is based on supplier data and general characteristics of Hsp90 inhibitors.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Refer to the expiration date on the vial. | Store protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months (general guidance) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6-12 months (general guidance) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Working Solutions | N/A | Use immediately. | Prepare fresh from the stock solution for each experiment. |
Table 2: Stability and Storage Recommendations for this compound. Note: Stability information is based on general recommendations for small molecule inhibitors. It is advisable to consult the supplier's datasheet for specific stability data if available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: C₁₈H₂₁N₃O₂S ≈ 343.45 g/mol ).
-
Calculation Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 343.45 g/mol * 1000 mg/g = 3.4345 mg
-
-
Weigh: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Solubilize: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to the degradation of client proteins like Akt and subsequent disruption of downstream pro-survival signaling pathways such as the Akt/mTORC1 axis.
Caption: Experimental workflow for the preparation and storage of a 10 mM this compound stock solution in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no degradation of Hsp90 client proteins (e.g., Akt) via Western Blot. | 1. Inactive Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Insufficient Concentration/Duration: The concentration of this compound or the treatment duration may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may not be highly dependent on the specific Hsp90 client protein being assayed. | 1. Use a fresh aliquot of the stock solution. Prepare new working solutions for each experiment. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. 3. Confirm the expression and importance of the client protein in your cell line. Consider assaying multiple client proteins. |
| High background or off-target effects observed. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high, causing cellular stress or toxicity. 2. High Inhibitor Concentration: The concentration of this compound used is too high, leading to non-specific effects. | 1. Ensure the final DMSO concentration is consistent across all treatments and controls and is below the toxic threshold for your cells (typically ≤0.5%). 2. Perform a dose-response curve to identify the optimal concentration range that inhibits the target without causing excessive toxicity. |
| In vivo formulation is cloudy or precipitates. | Poor Solubility: this compound has low aqueous solubility, and the formulation components are not properly mixed or are in incorrect ratios. | Ensure the formulation is prepared exactly as described, with thorough mixing at each step. Gentle warming may aid in the dissolution process. Prepare the formulation fresh before each use. |
References
Technical Support Center: Hsp90-IN-27 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Hsp90 inhibitor, Hsp90-IN-27, in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For optimal solubility and to maintain stability, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] When preparing final dilutions in cell culture media, ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%.[1][2]
Q2: How should this compound stock solutions be stored to ensure stability?
A2: Proper storage is critical for maintaining the integrity of this compound.[1] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3] Store these aliquots at -20°C or -80°C and protect them from light.[1] It is recommended to use the solution on the day of preparation or within one month if stored at -20°C.[4]
Q3: What is the expected half-life of this compound in cell culture media?
Q4: How often should the cell culture media containing this compound be replaced in long-term experiments?
A4: Due to the potential for degradation or metabolism of the compound, it is recommended to replace the media with freshly prepared this compound every 24 to 72 hours in long-term cell culture experiments.[1] This practice helps to ensure a consistent and effective concentration of the inhibitor throughout the experiment. The optimal frequency should be determined based on the experimentally determined stability of this compound in your specific setup.[1]
Q5: Can components of the cell culture media interact with this compound?
A5: Yes, components in the media, such as certain amino acids or vitamins, could potentially react with the compound.[4] Serum proteins, in particular, can bind to small molecule inhibitors, which may reduce their effective concentration.[1][4] If you observe reduced activity in serum-containing media, consider conducting experiments in serum-free media or increasing the inhibitor concentration after performing appropriate dose-response testing.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound stability in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Degradation of the compound: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation, temperature).[5] | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.[3][5]- Reduce the incubation time if experimentally feasible.[5]- Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols section).[5] |
| Low cell permeability: The inhibitor may not be effectively entering the cells. | - Verify from any available literature or manufacturer's data if the inhibitor is cell-permeable.[3]- Consider using a different, more cell-permeable Hsp90 inhibitor if the issue persists. | |
| Incorrect inhibitor concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.[3] | |
| High variability in measurements between replicates | Inconsistent sample handling: Variations in timing or processing of samples can introduce variability.[4] | - Ensure precise and consistent timing for sample collection and processing.[4]- Validate your analytical method for linearity, precision, and accuracy.[4] |
| Incomplete solubilization: The compound may not be fully dissolved in the stock solution or media.[4] | - Confirm the complete dissolution of the compound in the solvent and media.[4] | |
| High levels of cell death observed after treatment | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and toxicity.[3] | - Conduct a dose-response curve to identify the optimal, non-toxic concentration for your cell line.[3] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1][2]- Include a vehicle-only control in your experiments.[3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (with and without 10% FBS)
-
24-well sterile, low-protein binding plates
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
-
Internal standard (a stable, structurally similar compound if available)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS).
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[4]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[4]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[4]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[4] The 0-hour time point should be collected immediately after adding the working solution.[4]
-
Immediately store collected samples at -80°C to prevent further degradation.[1]
4. Sample Preparation for HPLC-MS Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.[4]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to HPLC vials for analysis.[4]
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Monitor the masses of this compound and the internal standard.
6. Data Analysis:
-
Determine the peak area ratio of this compound to the internal standard for each time point.
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[4]
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[4]
-
Visualizations
Caption: Simplified Hsp90 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Hsp90-IN-27 off-target effects and mitigation
Disclaimer: There is limited publicly available information specifically for Hsp90-IN-27. Much of the guidance provided here is based on data from other well-characterized Hsp90 inhibitors. Researchers are strongly encouraged to experimentally validate the on- and off-target effects of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is designed as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. The primary on-target effect is the disruption of the Hsp90 chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of its client proteins, which should result in the downregulation of key signaling molecules and, consequently, inhibition of cell proliferation and induction of apoptosis in sensitive cancer cells.[1][2][3]
Q2: I am not observing the expected degradation of Hsp90 client proteins (e.g., HER2, Akt). What could be the reason?
A2: Several factors could contribute to a lack of response:
-
Compound Integrity: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cellular Permeability: this compound may have poor permeability in your specific cell line.
-
Drug Efflux: The compound might be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), leading to its active removal from the cell.
-
Insufficient Dosage: The concentration of this compound may be too low to achieve effective target engagement in your experimental system.
-
Client Protein Half-life: Some Hsp90 client proteins have long half-lives, and their degradation may only become apparent after prolonged treatment durations.
-
Hsp90 Isoform Selectivity: this compound might be selective for a specific Hsp90 isoform (e.g., Hsp90α vs. Hsp90β) that is not the primary chaperone for your client protein of interest in that particular cell line.[4][5]
Q3: I am observing significant cytotoxicity at concentrations where on-target effects are minimal. Could this be due to off-target effects?
A3: Yes, this is a strong possibility. Off-target effects are a common concern with small molecule inhibitors. This compound might be interacting with other cellular targets, leading to toxicity that is independent of Hsp90 inhibition.[4][6] It is crucial to perform experiments to distinguish between on-target and off-target effects.
Q4: How can I investigate a potential off-target effect of this compound?
A4: To investigate a potential off-target effect, consider the following experimental approaches:
-
Use a Structurally Unrelated Hsp90 Inhibitor: If a different class of Hsp90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of Hsp90: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Hsp90.
-
Rescue Experiments: Overexpression of a specific Hsp90 client protein may rescue the on-target effects of this compound. If the phenotype persists, it may be an off-target effect.[7]
-
Broad-Panel Kinase Screen: To identify specific off-target kinases, a broad-panel kinase screen can be performed.
-
Cellular Thermal Shift Assay (CETSA): This assay can identify direct binding of this compound to potential off-target proteins in a cellular context.[4]
Troubleshooting Guide
This guide provides potential explanations and mitigation strategies for unexpected experimental outcomes when using this compound.
Diagram 1: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for unexpected results with this compound.
Potential Off-Target Effects and Mitigation Strategies
| Potential Off-Target Effect | Observed Phenotype | Suggested Mitigation Strategy |
| Kinase Inhibition | Altered phosphorylation of proteins not known to be downstream of Hsp90 client proteins. | Perform a broad-panel kinase screen to identify specific off-target kinases. Use a more selective Hsp90 inhibitor if available. Titrate this compound to the lowest effective concentration.[7] |
| Induction of Heat Shock Response | Increased expression of Hsp70 and other heat shock proteins, which can have cytoprotective effects. | Use the lowest effective concentration of this compound. Consider co-treatment with an Hsp70 inhibitor, but be aware of potential synergistic toxicities.[3][7] |
| Effects on DNA Damage Response Pathways | Changes in the phosphorylation or expression of proteins involved in DNA repair (e.g., ATM, ATR, CHK1). | Evaluate DNA damage markers (e.g., γH2AX). Compare the effects of this compound with other DNA damaging agents.[7] |
| Inhibition of other ATP-binding proteins | Effects on proteins with ATP-binding pockets structurally similar to Hsp90 (e.g., other members of the GHKL superfamily). | Use structural analogs of this compound with different chemical scaffolds to see if the effect persists.[6] |
| Generation of Reactive Oxygen Species (ROS) | Increased intracellular ROS levels, leading to oxidative stress and non-specific cytotoxicity. | Measure intracellular ROS levels. Include antioxidants in the experimental system to determine if the phenotype is ROS-dependent. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for an Hsp90 inhibitor. Researchers should generate their own data for this compound.
Table 1: Kinome Profiling of a Representative Hsp90 Inhibitor (at 1 µM)
| Kinase | % Inhibition |
| On-Target | |
| Hsp90α | 95% |
| Hsp90β | 92% |
| Potential Off-Targets | |
| Kinase A | 78% |
| Kinase B | 65% |
| Kinase C | 45% |
| Over 400 other kinases | < 20% |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Representative Hsp90 Inhibitor
| Protein | Thermal Shift (ΔTm) with Inhibitor | p-value |
| On-Target | ||
| Hsp90α | + 4.2°C | < 0.001 |
| Hsp90β | + 3.9°C | < 0.001 |
| Potential Off-Target | ||
| Off-Target Protein X | + 2.1°C | < 0.05 |
| No Significant Shift | ||
| Control Protein Y | + 0.2°C | > 0.05 |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 Induction
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound or vehicle control for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Hsp70 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Diagram 2: Hsp90 Inhibition and Heat Shock Response
Caption: Inhibition of Hsp90 by this compound can lead to the activation of HSF1 and induction of Hsp70.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein (Hsp90) and potential off-targets remaining at each temperature by Western blot or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]
Diagram 3: CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Hsp90-IN-27 and its Effects on Normal Cells
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of Hsp90-IN-27 on normal cells?
A1: Generally, Hsp90 inhibitors, including those with a purine (B94841) scaffold, exhibit a degree of selectivity for cancer cells over normal cells.[1][2] This is attributed to the fact that Hsp90 in cancer cells is often in a high-affinity, multi-chaperone complex, driven by the stress of malignant transformation.[2] In contrast, Hsp90 in normal cells is typically in a latent, uncomplexed state.[2] Therefore, while this compound is expected to be cytotoxic to cancer cells at lower concentrations, higher concentrations are likely required to induce significant toxicity in normal, unstressed cells. However, some off-target effects or inhibition of essential Hsp90 functions in highly proliferative normal cells could lead to cytotoxicity at higher doses.
Q2: Why am I observing significant cytotoxicity in my normal cell line at low concentrations of this compound?
A2: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Proliferative Rate: Rapidly dividing normal cells may have a higher dependence on Hsp90 for protein folding and stability, making them more susceptible to Hsp90 inhibition.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets besides Hsp90, leading to toxicity.[3] Purine-scaffold inhibitors can sometimes interact with the ATP-binding sites of other proteins.
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound could result in unexpected toxicity.
-
Specific Cell Line Sensitivity: Different normal cell lines can have varying levels of sensitivity to Hsp90 inhibition based on their proteome and signaling pathway dependencies.
Q3: What are the typical client proteins of Hsp90 that, when destabilized, could lead to cytotoxicity in normal cells?
A3: Hsp90 is essential for the stability and function of a wide range of client proteins, some of which are crucial for normal cell survival and proliferation. These include proteins involved in:
-
Cell Cycle Regulation: CDKs (Cyclin-Dependent Kinases) like CDK4 and CDK6.[4]
-
Signal Transduction: Kinases such as Akt and Raf-1.[1]
-
Survival Pathways: Anti-apoptotic proteins.
Disruption of these client proteins can lead to cell cycle arrest and apoptosis even in normal cells, particularly at higher inhibitor concentrations.
Q4: How does inhibition of different Hsp90 isoforms (α/β) affect normal cells?
A4: Mammalian cells have two major cytosolic Hsp90 isoforms: Hsp90α (inducible) and Hsp90β (constitutive). Most purine-scaffold inhibitors are pan-inhibitors, targeting both isoforms. Hsp90β is essential for normal cellular function, and its inhibition can lead to the degradation of a wide range of client proteins necessary for cell viability. Hsp90α is often upregulated under stress conditions, including in cancer. While isoform-selective inhibitors are being developed to potentially reduce toxicity in normal tissues, broad inhibition of both isoforms by a pan-inhibitor like a typical purine-based compound can contribute to cytotoxicity in normal cells.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in normal cells at expected therapeutic concentrations | Cell line is highly proliferative or sensitive. | Use a less proliferative normal cell line for comparison (e.g., primary cells). Perform a dose-response curve to determine the IC50 and therapeutic window. |
| Off-target effects of the compound. | Perform target validation experiments, such as a cellular thermal shift assay (CETSA), to confirm Hsp90 engagement. Screen against a panel of kinases to identify potential off-target interactions. | |
| Compound instability or impurity. | Verify the purity of the compound batch by HPLC/MS. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth phase. Ensure consistent media and supplement quality. |
| Inaccurate compound concentration. | Re-verify the concentration of the stock solution. Perform a serial dilution for each experiment. | |
| No degradation of a specific Hsp90 client protein in normal cells | The specific client protein may not be highly dependent on Hsp90 in that cell type. | Select a well-established, sensitive Hsp90 client protein like Akt or CDK4 for initial validation experiments. |
| Insufficient treatment duration or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing client protein degradation. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for a generic purine-scaffold Hsp90 inhibitor to illustrate the expected selectivity. Note: These are not actual data for this compound and should be experimentally determined.
| Cell Line | Cell Type | IC50 (nM) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 50 | - |
| A549 | Lung Cancer | 75 | - |
| MCF-10A | Normal Breast Epithelial | 500 | 10 |
| BEAS-2B | Normal Lung Bronchial Epithelial | 800 | 10.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hsp90-IN-27 for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Hsp90-IN-27. The focus is on optimizing experimental conditions for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Hsp90 inhibitors like this compound?
A1: Hsp90 (Heat Shock Protein 90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival.[1][2] Hsp90 inhibitors, such as this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90.[3][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[2][5] Consequently, this can lead to cell cycle arrest and apoptosis in cancer cells that rely on these client proteins.[5][6]
Q2: I am seeing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in experiments with Hsp90 inhibitors. Several factors can contribute to this variability:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to Hsp90 inhibitors due to their unique genetic backgrounds and dependence on specific Hsp90 client proteins.[3]
-
Compound Stability and Solubility: Hsp90 inhibitors can be susceptible to degradation or precipitation. It is crucial to ensure proper storage and handling of this compound and to verify its solubility in the culture media to maintain an effective concentration.[1][3]
-
Assay-Specific Parameters: The duration of inhibitor treatment, cell seeding density, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all significantly influence the calculated IC50 value.[3]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can affect the physiological state of the cells and their response to the inhibitor.[1][3]
Q3: My Western blots show variable or no degradation of Hsp90 client proteins after treatment with this compound. How can I troubleshoot this?
A3: Observing inconsistent or a lack of degradation of known Hsp90 client proteins (e.g., AKT, Raf-1, HER2) is a key indicator that the inhibitor is not performing as expected.[7] Here are some troubleshooting steps:
-
Optimize Inhibitor Concentration and Treatment Time: It is possible that the concentration of this compound is too low or the treatment duration is too short. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and client protein.[3]
-
Confirm Inhibitor Integrity: Verify the concentration, storage conditions, and stability of your this compound stock solution.[7]
-
Assess Target Engagement: Ensure the inhibitor is reaching its target. This can be indirectly assessed by the degradation of sensitive Hsp90 client proteins.[7]
-
Monitor for Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70. Hsp70 can sometimes compensate for the loss of Hsp90 function and protect certain client proteins from degradation.[1][3]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Cell density can affect the cellular response to drugs.[1]
-
-
Possible Cause: Use of cells with high passage numbers.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[1]
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to minimize this effect.[1]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that the duration of inhibitor treatment is consistent across all experiments.[1]
-
Problem 2: No Clear Dose-Response Relationship
-
Possible Cause: Inhibitor precipitation in the culture media.
-
Solution: Visually inspect your media for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.[1]
-
-
Possible Cause: Suboptimal range of inhibitor concentrations.
-
Solution: Perform a broad-range dose-response experiment to identify the effective concentration range for this compound in your specific cell line.
-
-
Possible Cause: The chosen cell line is resistant to Hsp90 inhibition.
-
Solution: Consider using a different cell line known to be sensitive to Hsp90 inhibitors to validate your experimental setup and the activity of this compound.
-
Data Presentation
Table 1: IC50 Values of Various Hsp90 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Assay Duration | IC50 Value | Reference |
| MPC-3100 | HCT-116 (Colon) | Not Specified | 540 nM | [8] |
| MPC-3100 | HepG2 (Liver) | 24h | >10 µM | [8] |
| MPC-3100 | HUH-7 (Liver) | 24h | 5.09 µM | [8] |
| 17-AAG | MCF-7 (Breast) | Not Specified | 15 nM (Her2 degradation) | [5] |
| Purine Derivative 27 | MCF-7 (Breast) | Not Specified | 180 nM (Her2 degradation) | [5] |
| Purine Derivative 30 | MCF-7 (Breast) | Not Specified | 30 nM (Her2 degradation) | [5] |
| THB5T-1 | MCF7 (Breast) | Not Specified | 4.3 µM | [9] |
| THB5T-1 | T47D (Breast) | Not Specified | 5.6 µM | [9] |
Note: This table provides examples of IC50 values for different Hsp90 inhibitors to illustrate the range of potencies and cell line dependencies. The optimal concentration for this compound will need to be determined empirically.
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. It is advisable to start with a broad range (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a positive control if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified PI3K/Akt signaling pathway and the effect of Hsp90 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Navigating Hsp90-IN-27 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hsp90-IN-27 and other Hsp90 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to Hsp90 inhibitors like this compound can be multifactorial, arising from both intrinsic and acquired mechanisms. The most frequently observed resistance mechanisms include:
-
Induction of the Heat Shock Response (HSR): Hsp90 inhibition can activate Heat Shock Factor 1 (HSF1), which upregulates the expression of pro-survival chaperones like Hsp70 and Hsp27.[1][2][3][4][5][6] These chaperones can functionally compensate for Hsp90 inhibition, thereby promoting cell survival and apoptosis evasion.[1][2][3]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), can actively pump Hsp90 inhibitors out of the cell.[3][6][7] This reduces the intracellular drug concentration, diminishing its efficacy.[3][6]
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass their dependency on Hsp90-client proteins by activating alternative survival pathways.[2][3][6] The PI3K/AKT/mTOR and MAPK/ERK pathways are common compensatory routes that promote proliferation and survival despite Hsp90 inhibition.[2][3]
-
Alterations in Hsp90 or its Co-chaperones: Although less common, mutations in the ATP-binding pocket of Hsp90 can reduce inhibitor binding.[6] Additionally, changes in the expression or function of Hsp90 co-chaperones, such as Aha1 and p23, can modulate Hsp90 activity and sensitivity to inhibitors.[1][6] Post-translational modifications of Hsp90, like phosphorylation and acetylation, may also play a role in resistance.[1][6]
Q2: How can I experimentally determine the primary resistance mechanism in my cell line?
A2: A combination of molecular and cellular techniques is recommended to elucidate the active resistance mechanism:
| Experimental Technique | Purpose | Key Markers to Analyze |
| Western Blotting | To assess protein expression and the activation status of signaling pathways. | Hsp70, Hsp27, P-gp (ABCB1), p-Akt, total Akt, p-ERK, total ERK, and key Hsp90 client proteins (e.g., HER2, Raf-1).[3][6] |
| Quantitative PCR (qPCR) | To measure the mRNA levels of genes involved in resistance. | HSPA1A (Hsp70), HSPB1 (Hsp27), ABCB1 (P-gp).[3][6] |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To determine the half-maximal inhibitory concentration (IC50) and assess the reversal of resistance. | Perform dose-response curves with this compound alone and in combination with inhibitors of suspected resistance pathways.[3] |
| Co-immunoprecipitation (Co-IP) | To investigate changes in the Hsp90 interactome. | Assess the interaction between Hsp90 and its client proteins or co-chaperones in sensitive vs. resistant cells.[3] |
Q3: What are the most effective strategies to overcome Hsp90 inhibitor resistance?
A3: Combination therapy is the most promising and widely explored strategy to counteract resistance to Hsp90 inhibitors.[2][3] The choice of the combination agent should be guided by the identified resistance mechanism:
-
Targeting the Heat Shock Response: Co-treatment with an Hsp70 inhibitor (e.g., VER-155008) can block the compensatory pro-survival pathway and restore sensitivity.[3][6]
-
Inhibiting Drug Efflux: The use of a P-gp inhibitor, such as verapamil, can increase the intracellular accumulation of the Hsp90 inhibitor.[3]
-
Blocking Compensatory Signaling: Combining this compound with inhibitors of the PI3K/AKT (e.g., PIK75) or MAPK/ERK pathways can create a synergistic anti-cancer effect.[2][3]
-
Combination with Chemotherapy: Hsp90 inhibitors can enhance the efficacy of conventional chemotherapeutic agents like cisplatin (B142131) and taxanes by destabilizing proteins involved in DNA damage repair and cell cycle regulation.[2]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound and a concurrent increase in Hsp70 expression.
-
Cause: This strongly suggests that the activation of the Heat Shock Response (HSR) is the primary resistance mechanism.[1][3][6]
-
Solutions:
-
Co-treatment with an Hsp70 Inhibitor: Directly targeting the compensatory Hsp70 upregulation can re-sensitize cells to Hsp90 inhibition.[3]
-
siRNA-mediated Knockdown of Hsp70: To confirm the role of Hsp70, transiently knock down its expression and re-assess the efficacy of this compound.[3]
-
HSF1 Inhibition: Consider using an HSF1 inhibitor to prevent the transcriptional upregulation of Hsp70 and other heat shock proteins.[6]
-
Problem 2: The IC50 of this compound has significantly increased, but Hsp70 levels are unchanged.
-
Cause: This scenario points towards either increased drug efflux or the activation of bypass signaling pathways.[3][6]
-
Solutions:
-
Assess Drug Efflux:
-
Co-treatment with a P-gp Inhibitor: Treat cells with this compound in the presence of verapamil. A significant decrease in the IC50 value indicates the involvement of P-gp.[3]
-
Measure ABCB1 Expression: Use qPCR and Western blotting to compare ABCB1 mRNA and P-gp protein levels between your resistant and sensitive parental cell lines.[3]
-
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Probe for elevated levels of phosphorylated Akt (p-Akt) and/or phosphorylated ERK (p-ERK) in the resistant cells.[3]
-
Combination with Pathway Inhibitors: Test for synergistic effects on cell viability by combining this compound with a PI3K/AKT inhibitor or a MEK/ERK inhibitor.[3]
-
-
Experimental Protocols
Protocol 1: Determining IC50 Values using a Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of this compound (and any combination agent). Remove the old media and add fresh media containing the drugs to the cells. Include a vehicle-only control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a standard duration, typically 48-72 hours, under normal cell culture conditions.[3]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Resistance Markers
-
Cell Lysis: Treat sensitive and resistant cells with this compound at the IC50 concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target of interest (e.g., Hsp70, p-Akt, P-gp) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for identifying and overcoming this compound resistance.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 5. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Hsp90-IN-27 Inconsistent Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results obtained during experiments with Hsp90-IN-27. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cell growth, proliferation, and survival.[4][5] Hsp90 inhibitors, like this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90, which inhibits its ATPase activity.[4][6] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[3][4] This degradation of oncoproteins is the basis for the anti-cancer effects of Hsp90 inhibitors.[3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with Hsp90 inhibitors can arise from several factors:
-
Compound Stability and Solubility: Hsp90 inhibitors can be susceptible to degradation or precipitation if not stored or handled correctly. Ensure the inhibitor is fully dissolved and the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%).[1][7]
-
Cell Line Variability: Different cell lines have varying levels of Hsp90 expression and dependency on specific Hsp90 client proteins, leading to different responses to the same inhibitor.[8]
-
Experimental Conditions: Factors such as cell density, passage number, and the duration of inhibitor treatment can significantly influence the experimental outcome.[7][9]
-
Induction of Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which may counteract the effects of the inhibitor.[7][10]
Q3: I am not observing the expected degradation of Hsp90 client proteins after treatment with this compound. What should I do?
If you are not seeing the degradation of known Hsp90 client proteins (e.g., AKT, Raf-1, HER2), consider the following troubleshooting steps:
-
Optimize Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time too short. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and client protein.[7]
-
Confirm Target Engagement: Verify that the inhibitor is active and engaging with Hsp90. This can be indirectly assessed by observing the upregulation of Hsp70, a hallmark of Hsp90 inhibition.[10][11]
-
Check Antibody Quality: Ensure the primary antibody used for Western blotting is specific and validated for your target protein.[7]
-
Consider Client Protein Half-life: Some client proteins have a long half-life, and their degradation may only be apparent after prolonged inhibitor treatment.
Q4: The IC50 value of this compound varies between my cell viability experiments. How can I improve consistency?
Variability in IC50 values is a common challenge. To improve consistency:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment. Both sparse and overly confluent cultures can respond differently to treatment.[7][9]
-
Use Low Passage Number Cells: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.[9]
-
Optimize Treatment Duration: The duration of inhibitor exposure can significantly impact the IC50 value. A 72-hour incubation is often a good starting point for many cell lines.[2][11]
-
Confirm Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Data Presentation
Quantitative data for Hsp90 inhibitors is crucial for interpreting results. Below are tables with representative data for well-characterized Hsp90 inhibitors that can serve as a reference for expected outcomes with this compound.
Table 1: Recommended Concentration Ranges of Common Hsp90 Inhibitors for Western Blot Analysis
| Inhibitor | Cell Line | Recommended Concentration Range | Reference |
| 17-AAG | MCF-7 | 100 - 1000 nM | [6] |
| NVP-AUY922 | BT-474 | 10 - 100 nM | [6] |
| Ganetespib | H1975 | 25 - 200 nM | [6] |
Table 2: Representative IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | SK-BR-3 | Breast Cancer | 10 - 50 | [11] |
| NVP-AUY922 | NCI-H460 | Lung Cancer | 5 - 20 | [11] |
| Ganetespib | A431 | Skin Cancer | 30 - 100 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to analyze the levels of Hsp90 client proteins following inhibitor treatment.[1][3]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to client proteins, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.[1][2]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Hsp90 Inhibition and Client Protein Degradation Pathway
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Troubleshooting Workflow for Inconsistent Results
References
- 1. This compound| CAS NO:525577-38-2| GlpBio [glpbio.cn]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound | 525577-38-2 [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Nano-Engineered Disruption of Heat shock protein 90 (Hsp90) Targets Drug-Induced Resistance and Relieves Natural Killer Cell Suppression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of heat shock protein (Hsp) 27 potentiates the suppressive effect of Hsp90 inhibitors in targeting breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Hsp90-IN-27 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hsp90-IN-27 in in vitro experiments focused on its degradation and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] this compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[2][3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins, via the ubiquitin-proteasome pathway.[4][5][6]
Q2: How is this compound expected to be metabolized in vitro?
While specific data for this compound is not available, Hsp90 inhibitors, in general, can be metabolized by cytochrome P450 (CYP) enzymes in liver microsomes. For example, the well-characterized Hsp90 inhibitor 17-AAG is known to be metabolized by CYP3A4.[4] Therefore, in vitro metabolism studies with this compound should consider using liver microsomes and may require the presence of NADPH as a cofactor.
Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?
Treatment of cancer cells with an Hsp90 inhibitor like this compound is expected to result in:
-
Degradation of Hsp90 client proteins: A hallmark of Hsp90 inhibition is the decreased levels of client proteins such as Akt, Raf-1, Cdk4, and mutant p53.[4][7]
-
Induction of a heat shock response: Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF-1), resulting in the upregulation of heat shock proteins like Hsp70 and Hsp27.[8]
-
Cell growth inhibition and apoptosis: By destabilizing key signaling proteins, Hsp90 inhibitors can block oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[7][9]
-
Alterations in cellular metabolism: Hsp90 inhibition can impact cancer cell metabolism, potentially shifting it towards glycolysis.[10][11]
Troubleshooting Guides
Problem 1: No or low degradation of Hsp90 client proteins is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Determine the optimal concentration by performing a dose-response experiment. The effective concentration can vary between cell lines. |
| Inappropriate treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing client protein degradation. |
| Cell line is resistant to the inhibitor | Some cell lines may have intrinsic or acquired resistance. Consider using a different cell line or a positive control inhibitor like 17-AAG to verify the experimental setup. |
| Poor compound stability in culture medium | Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
| Issues with Western blot protocol | Ensure proper protein extraction, quantification, and transfer. Use validated antibodies for your client proteins of interest and include a loading control. |
Problem 2: Inconsistent results in in vitro metabolism assays.
| Possible Cause | Troubleshooting Step |
| Inactive liver microsomes | Use a new batch of liver microsomes and verify their activity with a known substrate for the relevant CYP enzymes. |
| Degradation of NADPH | Prepare NADPH solutions fresh before each experiment and keep them on ice. |
| Incorrect incubation conditions | Optimize incubation time, temperature, and protein concentration. Ensure proper shaking for adequate mixing. |
| Compound instability | Check the stability of this compound under the assay conditions (e.g., buffer pH, temperature) in the absence of microsomes. |
| Analytical method not sensitive enough | Optimize your LC-MS/MS or other analytical methods to ensure adequate sensitivity for detecting the parent compound and potential metabolites. |
Experimental Protocols
1. Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is designed to assess the effect of this compound on the protein levels of known Hsp90 clients.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the rate of metabolism of this compound by liver microsomal enzymes.
-
Reaction Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed microsome mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding a freshly prepared NADPH solution. For a negative control, add buffer instead of NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Inhibition of the Hsp90 chaperone cycle by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Hsp90 during in vitro maturation under thermoneutral or heat shock conditions compromises the developmental competence of bovine oocytes | Zygote | Cambridge Core [cambridge.org]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Oncogenic HSP90 Facilitates Metabolic Alterations in Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Hsp90-IN-27 precipitation in aqueous solutions
Welcome to the technical support center for Hsp90-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins.[1] Many of these client proteins are critical for cancer cell survival and proliferation, including protein kinases (e.g., AKT, HER2, RAF-1) and transcription factors.[1] this compound inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[1] This disrupts multiple oncogenic signaling pathways simultaneously, making Hsp90 an attractive target for cancer therapy.[1]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common issue arising from the hydrophobic nature of many small molecule inhibitors, including this compound.[1] These compounds typically have high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but very low solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[1] When a concentrated DMSO stock solution is diluted into an aqueous environment, the inhibitor can "crash out" of solution and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides solutions to common problems encountered with this compound solubility.
| Problem | Probable Cause | Solution(s) |
| Precipitation upon initial dissolution in DMSO. | 1. Impure or wet DMSO.2. Insufficient mixing. | 1. Use anhydrous, high-purity DMSO.2. Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath for a few minutes) can aid dissolution. |
| Precipitation immediately after dilution into aqueous media (e.g., cell culture medium, PBS). | 1. Rapid change in solvent polarity.2. Final concentration exceeds aqueous solubility limit.3. High final concentration of DMSO. | 1. Optimize Dilution: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.2. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in the aqueous medium.3. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your experiment below 0.5% to prevent solvent toxicity and reduce the likelihood of precipitation.[1] |
| Cloudy or unclear in vivo formulation. | The hydrophobic nature of this compound requires a specific co-solvent system for in vivo administration to maintain solubility. | Use a formulation with co-solvents. A reported formulation that achieves a clear solution at ≥ 1.25 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] |
Quantitative Data
Solubility of this compound
| Solvent System | Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[2] |
General Solubility of Hsp90 Inhibitors
The following table provides a general overview of the solubility of other Hsp90 inhibitors in common laboratory solvents and can be used as a guideline. Note that specific values can vary significantly between different inhibitors.
| Solvent | General Solubility Characteristics | Recommendations for Cell Culture |
| DMSO | Generally high solubility (e.g., 20-100 mg/mL for various inhibitors). | Recommended solvent for preparing high-concentration stock solutions (e.g., 10-100 mM). |
| Ethanol | Moderate to low solubility (e.g., 1-100 mg/mL for some inhibitors). | Can be used for some compounds, but DMSO is more universal. |
| Water / Culture Media | Very low to insoluble. | Direct dissolution is not recommended. Working solutions are made by diluting a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine Molecular Weight: Find the molecular weight (MW) of this compound from the manufacturer's datasheet.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Volume (mL) x 10 (mM) x MW ( g/mol ) Example: For 1 mL of a 10 mM solution of a compound with MW = 500 g/mol , you would need 1 x 10 x 500 / 1000 = 5 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can assist dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is best to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate stock.
-
Prepare Final Working Solution: Add the intermediate stock (or the original stock if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium.
-
Crucial Step: Add the stock solution dropwise to the medium while gently swirling or vortexing the medium to ensure rapid dispersal.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Use Immediately: Use the prepared working solutions immediately for your experiments.
Visualizations
Hsp90 Chaperone Cycle and Inhibition
The following diagram illustrates the Hsp90 chaperone cycle, which is essential for the proper folding and activation of its client proteins. Hsp90 inhibitors like this compound block this cycle by competing with ATP for binding to the N-terminal domain of Hsp90.
Caption: Hsp90 chaperone cycle and the point of inhibition by this compound.
Experimental Workflow for Preparing Working Solutions
This workflow provides a visual guide to the recommended procedure for diluting a DMSO stock of this compound into aqueous media to minimize precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Evaluating Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heat shock protein 90 (Hsp90) inhibitors, focusing on key performance indicators and the experimental protocols required for their evaluation. While direct comparative data for the novel compound Hsp90-IN-27 is not yet publicly available, this guide establishes a framework for its future assessment by comparing well-characterized inhibitors such as Ganetespib (B611964), Luminespib (NVP-AUY922), and Onalespib (AT13387).
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3][4][5][6] This dependence makes Hsp90 an attractive target for cancer therapy. Hsp90 inhibitors disrupt the chaperone's ATP-dependent cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[6][7][8]
This guide will delve into the quantitative comparison of established Hsp90 inhibitors, provide detailed experimental methodologies for their evaluation, and visualize key cellular pathways and experimental workflows.
This compound: A Novel Compound of Interest
This compound (also known as compound 19) is a putative Hsp90 inhibitor.[9] While detailed experimental data on its biological activity is limited in the public domain, its chemical structure is available, providing a basis for future investigation.
Chemical Structure of this compound:
-
Molecular Formula: C₁₈H₂₁N₃O₂S[10]
Further research is required to characterize its binding affinity, cellular potency, and effects on Hsp90 client proteins to understand its therapeutic potential relative to other inhibitors.
Quantitative Comparison of Well-Characterized Hsp90 Inhibitors
To provide a benchmark for the evaluation of new compounds like this compound, the following tables summarize key quantitative data for three clinically investigated Hsp90 inhibitors: Ganetespib, Luminespib (NVP-AUY922), and Onalespib (AT13387).
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target | IC₅₀ (nM) | Binding Affinity (Kd, nM) |
| Ganetespib | Hsp90 | Low nM potency | Not explicitly found |
| Luminespib (NVP-AUY922) | Hsp90α / Hsp90β | 13 / 21[11] | 5.10 ± 2.10[12] |
| Onalespib (AT13387) | Hsp90 | Not explicitly found | 0.7[13] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | GI₅₀ / IC₅₀ (nM) |
| Ganetespib | Prostate Cancer Cell Lines | Cell Viability | Low nM potency[14] |
| Luminespib (NVP-AUY922) | Various Human Cancer Cell Lines | Proliferation | Average GI₅₀ of 9[11] |
| NCI-N87 (Gastric) | Proliferation (MTT) | 2 - 40[11] | |
| H1299 (NSCLC) | Cell Viability | 2850 ± 60[12] | |
| Onalespib (AT13387) | Panel of 30 Tumor Cell Lines | Proliferation | 13 - 260[13] |
| A375 | Proliferation | 18[13] | |
| HCT116 | Cytotoxicity | 48[13] |
Table 3: Effect on Hsp90 Client Proteins
| Inhibitor | Cell Line | Client Protein(s) Degraded |
| Ganetespib | LNCaP (Prostate) | AR, p-AKT/AKT, CDK1, EGFR, IGF-IR[14] |
| Luminespib (NVP-AUY922) | BT474 (Breast) | ERBB2, ERα, CDK4, phospho-ERK1/2[11] |
| Onalespib (AT13387) | HCT116 (Colon) | CDK4[13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Hsp90 inhibitors.
Hsp90 Binding Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (Kd) of an inhibitor to Hsp90.
Protocol:
-
Protein and Ligand Preparation:
-
Purify recombinant human Hsp90α.
-
Dissolve the Hsp90 inhibitor (e.g., Onalespib) in a buffer identical to the protein buffer (e.g., 25 mM Tris, 100 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, pH 7.4).
-
-
ITC Experiment:
-
Perform the experiment using a MicroCal VP-ITC instrument at 25°C.
-
Load the sample cell with Hsp90 protein.
-
Load the injection syringe with the inhibitor solution.
-
Perform a series of injections of the inhibitor into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]
-
Cellular Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) of an inhibitor in cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., NCI-N87) in 96-well plates at a density of 5-7 x 10³ cells per well in 50 µL of medium.
-
Incubate at 37°C for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Hsp90 inhibitor (e.g., Luminespib) in culture medium.
-
Add the inhibitor solutions to the cells and incubate for 1-3 days at 37°C.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for a further 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the GI₅₀ or IC₅₀ value from the dose-response curve.[11]
-
Western Blot Analysis of Client Protein Degradation
Objective: To assess the effect of an Hsp90 inhibitor on the expression levels of Hsp90 client proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells (e.g., LNCaP) with increasing concentrations of the Hsp90 inhibitor (e.g., Ganetespib) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., AR, AKT, CDK4) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the relative protein expression levels.[14]
-
Visualizing Hsp90 Inhibition and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.
Caption: Hsp90 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for the evaluation of Hsp90 inhibitors.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound| CAS NO:525577-38-2| GlpBio [glpbio.cn]
- 10. This compound | Benchchem [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90 Isoform Selectivity: A Comparative Guide to Hsp90-IN-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Hsp90 inhibitors for the two major cytosolic isoforms, Hsp90α (inducible) and Hsp90β (constitutive). Due to the limited publicly available data on the specific isoform selectivity of Hsp90-IN-27, this document will utilize illustrative data for a closely related compound, Hsp90-IN-20, to highlight the experimental approaches and data presentation relevant for assessing isoform specificity. This guide aims to offer a framework for evaluating the performance of Hsp90 inhibitors and understanding the significance of isoform selectivity in therapeutic development.
Introduction to Hsp90 Isoform Specificity
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family in mammals includes four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While pan-Hsp90 inhibitors have shown anti-tumor activity, their clinical utility has been hampered by dose-limiting toxicities. These adverse effects are often attributed to the inhibition of all Hsp90 isoforms, which perform distinct and vital functions in normal cellular physiology.
Hsp90α and Hsp90β, despite sharing over 85% sequence identity, have distinct roles. Hsp90β is constitutively expressed and essential for cell viability, playing a role in housekeeping functions. In contrast, Hsp90α is stress-inducible and often overexpressed in cancer cells, where it is involved in the stabilization of oncoproteins. The development of isoform-selective inhibitors that specifically target Hsp90α over Hsp90β is a key strategy to enhance therapeutic efficacy and minimize off-target toxicities.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of Hsp90-IN-20, a representative Hsp90 inhibitor, against the Hsp90α and Hsp90β isoforms. This data, presented for illustrative purposes, highlights the type of quantitative analysis necessary to determine isoform selectivity.
| Isoform | Dissociation Constant (Kd) (nM) | IC50 (nM) | Experimental Method |
| Hsp90α | 50 ± 5 | 120 ± 15 | Isothermal Titration Calorimetry |
| Hsp90β | 250 ± 20 | 600 ± 50 | Isothermal Titration Calorimetry |
Note: The data presented in this table is illustrative and representative of a typical isoform-selective Hsp90 inhibitor. Specific experimental data for this compound should be consulted from primary literature when available.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments used to determine the binding affinity and inhibitory activity of compounds against Hsp90 isoforms.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Protein and Inhibitor Preparation:
-
Purified recombinant human Hsp90α and Hsp90β are dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2).
-
The inhibitor (e.g., Hsp90-IN-20) is dissolved in the same ITC buffer to a final concentration of approximately 10-fold higher than the protein concentration. All solutions are thoroughly degassed before use.
-
-
ITC Measurement:
-
The Hsp90 isoform solution (e.g., 10 µM) is placed in the sample cell of the calorimeter.
-
The inhibitor solution (e.g., 100 µM) is loaded into the injection syringe.
-
-
Titration:
-
A series of small injections of the inhibitor are made into the Hsp90 solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat change after each injection is measured and integrated. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.[1]
-
Fluorescence Polarization (FP) Assay
The FP assay is a competitive binding assay that measures the displacement of a fluorescently labeled Hsp90 ligand by a test inhibitor. This method is well-suited for high-throughput screening.[2][3][4]
Protocol:
-
Reagents:
-
Purified recombinant human Hsp90α and Hsp90β.
-
Fluorescently labeled Hsp90 probe (e.g., FITC-Geldanamycin).
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
The test inhibitor is serially diluted in the assay buffer.
-
A pre-mixture of the Hsp90 isoform and the fluorescent probe is added to each well containing the inhibitor.
-
The plate is incubated to reach binding equilibrium.
-
-
Measurement:
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the distinct roles of Hsp90α and Hsp90β in cellular signaling is critical for interpreting the effects of isoform-selective inhibitors.
Hsp90α-Mediated Signaling
Hsp90α is known to play a significant role in stress response and the stabilization of numerous oncoproteins involved in cell proliferation and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Hsp90α stabilizes key kinases like Akt in pro-survival signaling pathways.
Hsp90β-Mediated Signaling
Hsp90β is constitutively expressed and involved in the maintenance of a broad range of client proteins necessary for normal cellular function. It plays a role in pathways such as TGF-β signaling.[5]
Caption: Hsp90β is involved in the maturation of signaling proteins like SMADs.
Experimental Workflow for Assessing Isoform Selectivity
A logical workflow is essential for the comprehensive evaluation of an Hsp90 inhibitor's isoform selectivity.
Caption: Workflow for determining the isoform selectivity of an Hsp90 inhibitor.
Conclusion
The development of Hsp90 isoform-selective inhibitors represents a promising therapeutic strategy to target diseases like cancer with improved efficacy and reduced toxicity. A thorough characterization of an inhibitor's binding affinity and functional activity against both Hsp90α and Hsp90β is paramount. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such evaluations. While specific quantitative data for this compound is not yet publicly available, the principles and methodologies described herein are directly applicable to its future characterization and comparison with other Hsp90 inhibitors.
References
Comparative Analysis of Hsp90 Inhibitors: Hsp90-IN-27 and AUY922
A Guide for Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. As such, Hsp90 has emerged as a key target for anticancer drug development. This guide provides a comparative analysis of two Hsp90 inhibitors: Hsp90-IN-27, a lesser-known research compound, and AUY922 (luminespib), a well-characterized second-generation inhibitor that has undergone clinical investigation.
Due to the limited publicly available data for this compound, this comparison will highlight the extensive experimental data for AUY922 and provide a general overview of this compound based on its chemical structure and putative mechanism of action.
General Compound Overview
| Feature | This compound | AUY922 (Luminespib) |
| Chemical Formula | C18H21N3O2S | C26H31N3O5 |
| Mechanism of Action | Putative N-terminal Hsp90 inhibitor | Potent, second-generation, N-terminal Hsp90 inhibitor |
| Development Stage | Research/Preclinical | Preclinical and Clinical Trials (Phase I/II) |
| Alternate Names | Compound 19 | NVP-AUY922, VER-52296 |
Mechanism of Action
Both this compound and AUY922 are believed to exert their effects by targeting the N-terminal ATP-binding pocket of Hsp90. Inhibition of this domain disrupts the chaperone's ATPase activity, which is essential for its function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation.
AUY922 has been extensively shown to bind with high affinity to the N-terminal domain of Hsp90, leading to the degradation of a wide range of oncoproteins. A hallmark of Hsp90 inhibition by AUY922 is the concomitant induction of heat shock protein 70 (Hsp70), which serves as a pharmacodynamic biomarker of target engagement.
While specific experimental data for this compound is scarce, its chemical structure suggests it also functions as an ATP-competitive inhibitor at the N-terminus of Hsp90.
Caption: General mechanism of N-terminal Hsp90 inhibitors like this compound and AUY922.
Comparative Biological Data
Quantitative data for a direct comparison is limited due to the lack of published studies on this compound. The following table summarizes the available information for AUY922.
Table 1: In Vitro Activity of AUY922
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| BT-474 | Breast Cancer | 3 - 126 nM (GI50 range) | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | ~10 nM (IC50) | N/A |
| A549 | Non-Small Cell Lung Cancer | ~20 nM (IC50) | N/A |
| Jurkat | Leukemia | 7.3 - 10 nM (EC50) | [2] |
| Various Human Tumor Lines | Various | 2.3 - 50 nM (GI50 range) | [1] |
Table 2: Hsp90 Client Proteins Affected by AUY922
| Client Protein Category | Examples |
| Receptor Tyrosine Kinases | HER2, EGFR, MET, IGF-1R |
| Signaling Kinases | AKT, RAF-1, CDK4, CDK6 |
| Transcription Factors | HIF-1α, STAT3 |
| Other | Mutant p53, Survivin |
Note: This is not an exhaustive list. AUY922 affects a broad range of Hsp90 client proteins.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of Hsp90 inhibitors. Below are standard methodologies used in the characterization of compounds like AUY922.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution. For MTS, the product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.
References
Hsp90 Inhibitors in Drug-Resistant Cancers: A Comparative Guide
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] In cancer cells, Hsp90 is often overexpressed, enabling them to withstand cellular stress and promoting the function of mutated and overexpressed oncoproteins.[1][2] Consequently, inhibiting Hsp90 is a promising therapeutic strategy to overcome drug resistance, as it can lead to the simultaneous degradation of multiple client proteins involved in various oncogenic signaling pathways.[2][3]
Comparative Efficacy of Hsp90 Inhibitors in Drug-Resistant Cell Lines
The following tables summarize the available quantitative data on the efficacy of SNX-2112, PU-H71, and Onalespib in various drug-resistant cancer cell lines. This data, primarily presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), allows for a quantitative comparison of the cytotoxic potential of these inhibitors.
| Inhibitor | Cancer Type | Drug-Resistant Cell Line | Resistance To | IC50 (nM) | Reference |
| SNX-2112 | Chronic Myeloid Leukemia | K562/ADR | Doxorubicin | Not explicitly stated, but showed dose- and time-dependent inhibitory activities. | [4] |
| SNX-2112 | Multiple Myeloma | MM.1R | Dexamethasone | 93 | [5] |
| SNX-2112 | Multiple Myeloma | RPMI Dox40 | Doxorubicin | 53 | [5] |
| PU-H71 | Triple-Negative Breast Cancer | MDA-MB-231 | (Intrinsic Resistance) | Growth inhibition IC50 is between 100-200 nM. | [6] |
| PU-H71 | Triple-Negative Breast Cancer | MDA-MB-468 | (Intrinsic Resistance) | Growth inhibition IC50 is ~100 nM. | [6] |
| Onalespib (AT13387) | Glioblastoma | Patient-Derived GSCs | Temozolomide | Potentiated TMZ cytotoxicity | [7][8] |
Experimental Protocols
The determination of the efficacy of Hsp90 inhibitors in drug-resistant cell lines typically involves a series of in vitro experiments. Below are detailed methodologies for key assays cited in the literature.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (both drug-sensitive parental lines and their drug-resistant counterparts) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Hsp90 inhibitor (e.g., SNX-2112, PU-H71, or Onalespib) for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Client Protein Degradation
Western blotting is used to detect and quantify the levels of specific proteins, in this case, Hsp90 client proteins, to confirm the mechanism of action of the inhibitor.
-
Cell Lysis: Cells are treated with the Hsp90 inhibitor for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., AKT, HER2, EGFR, c-Met) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in client protein levels following treatment with the Hsp90 inhibitor.
Signaling Pathways and Mechanisms of Action
Hsp90 inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, which inhibits its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. In drug-resistant cancers, these client proteins are often key drivers of resistance mechanisms.
The diagram below illustrates the central role of Hsp90 in maintaining the stability of key oncoproteins in two major signaling pathways implicated in drug resistance: the PI3K/AKT/mTOR pathway and the Ras/Raf/MEK/ERK pathway.
Caption: Hsp90 stabilizes key client proteins in oncogenic signaling pathways.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of an Hsp90 inhibitor in drug-resistant cancer cell lines.
Caption: Workflow for assessing Hsp90 inhibitor efficacy in vitro.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Hsp90 inhibitor SNX-2112, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
On-Target Activity of Hsp90-IN-27: A Comparative Analysis with siRNA-Mediated Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target activity of Heat shock protein 90 (Hsp90) inhibitors: the use of a specific small molecule inhibitor, Hsp90-IN-27, and the application of small interfering RNA (siRNA) for genetic knockdown of Hsp90. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation in drug discovery and development.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival.[1][2] Consequently, Hsp90 has emerged as a promising therapeutic target in oncology.[3][4] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins, primarily via the ubiquitin-proteasome pathway.[5][6] This guide will delve into the experimental data and protocols used to confirm that the observed cellular effects of this compound are indeed a direct result of its interaction with Hsp90.
Comparative Analysis of this compound and Hsp90 siRNA
To objectively assess the on-target activity of this compound, its effects on cancer cell viability and the degradation of key Hsp90 client proteins are compared with those of Hsp90-specific siRNA. This dual approach helps to distinguish true on-target effects from potential off-target activities of the chemical inhibitor.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative outcomes from treating cancer cells with this compound versus Hsp90 siRNA. The data presented is a synthesis of typical results seen in studies of Hsp90 inhibition.
Table 1: Comparison of Effects on Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration / Dose | Incubation Time | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | 0.1% | 72 hours | 100% |
| This compound | 10 nM | 72 hours | ~65% |
| 50 nM | 72 hours | ~40% | |
| 100 nM | 72 hours | ~25% | |
| Control siRNA | 50 nM | 72 hours | ~95% |
| Hsp90 siRNA | 50 nM | 72 hours | ~50% |
Note: The IC50 value for Hsp90 inhibitors can vary significantly depending on the cell line.
Table 2: Comparison of Effects on Hsp90 Client Protein Levels (Western Blot)
| Treatment Group | Concentration / Dose | Incubation Time | Hsp90 Level (% of Control) | Akt Level (% of Control) | HER2 Level (% of Control) | CDK4 Level (% of Control) |
| Vehicle Control (DMSO) | 0.1% | 48 hours | 100% | 100% | 100% | 100% |
| This compound | 100 nM | 48 hours | ~100% | ~40% | ~35% | ~50% |
| Control siRNA | 50 nM | 48 hours | ~98% | ~95% | ~97% | ~96% |
| Hsp90 siRNA | 50 nM | 48 hours | ~20% | ~45% | ~40% | ~55% |
Note: Hsp90 inhibitors like this compound typically do not affect the total protein level of Hsp90 itself, but rather inhibit its function, leading to the degradation of client proteins. In contrast, Hsp90 siRNA directly reduces the expression of Hsp90 protein.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
Hsp90 siRNA and control siRNA
-
Transfection reagent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Prepare serial dilutions of this compound in complete medium and add to the designated wells. Include a vehicle control (e.g., DMSO).
-
siRNA Transfection: Transfect cells with Hsp90 siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle or control siRNA-treated cells.
Protocol 2: Western Blot Analysis for Hsp90 and Client Proteins
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hsp90, anti-Akt, anti-HER2, anti-CDK4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hsp90 signaling pathway and the mechanism of action for Hsp90 inhibitors.
Caption: Experimental workflow for confirming the on-target activity of this compound.
Caption: Logical relationship between this compound and siRNA in targeting Hsp90.
References
- 1. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 in Human Diseases: Molecular Mechanisms to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Hsp90 Inhibition: A Comparative Guide to Biomarkers of Response in Clinical Oncology
The 90-kilodalton heat shock protein (Hsp90) has long been an attractive target in oncology due to its crucial role in stabilizing a multitude of proteins that are essential for cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, offering a promising therapeutic strategy. However, the clinical development of Hsp90 inhibitors has been challenging, with many failing to show significant efficacy, partly due to the lack of reliable biomarkers to select patients who are most likely to respond. This guide provides a comparative overview of key Hsp90 inhibitors that have undergone clinical investigation, with a focus on the biomarkers of response that have been explored.
While information on a specific investigational agent, Hsp90-IN-27, is not publicly available in clinical trial literature, this guide will focus on well-documented Hsp90 inhibitors to provide a framework for understanding the landscape of biomarker development in this class of drugs.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors primarily act by binding to the N-terminal ATP-binding pocket of Hsp90, which is essential for its chaperone function.[1][2][3] This competitive inhibition prevents the binding of ATP and locks the chaperone in a conformation that is targeted for degradation by the ubiquitin-proteasome pathway, leading to the subsequent degradation of its client proteins.[4]
Caption: Mechanism of Hsp90 inhibition.
Comparative Analysis of Hsp90 Inhibitors and Associated Biomarkers
The table below summarizes key information for several Hsp90 inhibitors that have been evaluated in clinical trials.
| Hsp90 Inhibitor | Chemical Class | Mechanism of Action | Selected Clinical Trial Findings | Biomarkers of Response Investigated |
| Tanespimycin (17-AAG) | Ansamycin | N-terminal ATP binding inhibition | Limited single-agent activity due to poor solubility and hepatotoxicity.[5] Showed some promise in combination therapies.[6] | Pharmacodynamic: Hsp70 induction, degradation of client proteins (e.g., CDK4, Raf-1).[7] Predictive: HER2 amplification may predict sensitivity.[8] |
| Ganetespib (B611964) (STA-9090) | Triazolone | N-terminal ATP binding inhibition | Demonstrated greater potency and a more favorable safety profile compared to first-generation inhibitors.[4][9] Promising results in non-small cell lung cancer (NSCLC), particularly in combination with docetaxel.[6] | Pharmacodynamic: Hsp70 induction. Predictive: High lactate (B86563) dehydrogenase (LDH) expression was associated with better response in NSCLC patients treated with ganetespib and docetaxel.[6] |
| Luminespib (AUY922) | Resorcinol | N-terminal ATP binding inhibition | Showed activity in preclinical models and entered clinical trials for various cancers, including breast and lung cancer.[5][6] | Pharmacodynamic: Hsp70 induction, degradation of client proteins (e.g., AKT).[5] Predictive: EGFR mutations and ALK rearrangements in NSCLC.[6] |
| Pimitespib (TAS-116) | N/A | N-terminal ATP binding inhibition | Has shown promising results with low toxicity as a monotherapy and in combination with nivolumab (B1139203) in recent trials in Japan.[10] | Exploratory: Target engagement has been demonstrated, suggesting the potential for identifying responsive patient populations.[10] |
Key Biomarkers of Hsp90 Inhibition
The search for reliable biomarkers can be categorized into two main types: pharmacodynamic biomarkers that confirm the drug is hitting its target, and predictive biomarkers that identify patients who are most likely to benefit from the treatment.
Pharmacodynamic Biomarkers
-
Hsp70 Induction: Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, most notably Hsp70.[1] While a consistent marker of Hsp90 inhibition, Hsp70 induction has not been shown to correlate with clinical response.[5]
-
Client Protein Degradation: A direct consequence of Hsp90 inhibition is the degradation of its client proteins. Measuring the levels of key oncoproteins such as Raf-1, HER2, and AKT in tumor biopsies or peripheral blood mononuclear cells (PBMCs) can serve as a pharmacodynamic marker.[7]
Predictive Biomarkers
-
HER2 Amplification: Several studies suggest that tumors with HER2 amplification, such as certain breast cancers, may be particularly sensitive to Hsp90 inhibition.[8] This is because HER2 is a key client protein of Hsp90.
-
Secreted Proteins: Researchers have explored the use of secreted proteins as non-invasive biomarkers. Insulin-like growth factor binding protein-2 (IGFBP-2) and the extracellular domain of HER2 (HER2-ECD) are regulated by Hsp90 client proteins and can be measured in patient sera.[7]
-
Genetic Alterations: In specific cancer types, the presence of mutations or rearrangements in genes encoding Hsp90 client proteins, such as EGFR mutations and ALK translocations in NSCLC, have been investigated as potential predictive biomarkers.[6]
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate biomarkers of Hsp90 inhibitor response.
Western Blotting for Hsp70 Induction and Client Protein Degradation
-
Sample Collection: Tumor biopsies or PBMCs are collected from patients before and after treatment with an Hsp90 inhibitor.
-
Protein Extraction: Total protein is extracted from the collected samples using appropriate lysis buffers.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for Hsp70, the Hsp90 client protein of interest (e.g., HER2, AKT, Raf-1), and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Biomarkers
-
Sample Collection: Blood samples are collected from patients, and serum is isolated.
-
ELISA Procedure: A sandwich ELISA is typically performed using a kit specific for the biomarker of interest (e.g., IGFBP-2, HER2-ECD).
-
Data Analysis: The concentration of the biomarker in the serum is determined by comparing the absorbance values to a standard curve. Changes in biomarker levels are then correlated with treatment response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Hsp90-dependent signaling pathway and a typical experimental workflow for biomarker analysis.
Caption: Hsp90 client protein signaling pathways.
Caption: Experimental workflow for biomarker analysis.
Conclusion
The development of Hsp90 inhibitors has underscored the critical need for robust and validated biomarkers to guide their clinical use. While pharmacodynamic markers like Hsp70 induction confirm target engagement, they have not proven to be reliable predictors of clinical benefit.[5][11] The future of Hsp90-targeted therapy will likely depend on the identification and validation of predictive biomarkers, such as specific client protein dependencies (e.g., HER2 amplification) or other molecular characteristics of the tumor, that can identify the patient populations most likely to respond. Continued research into novel, non-invasive biomarkers, such as circulating proteins and nucleic acids, will also be crucial for optimizing the therapeutic potential of this class of drugs.
References
- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation and Biomarker Profiling of Hsp90 Inhibitors [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Hsp90-IN-27 with novel Hsp90 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel Heat shock protein 90 (Hsp90) inhibitors, offering a comprehensive overview of their performance based on available experimental data. While this guide aims to include a comparison with Hsp90-IN-27, publicly available quantitative data on its inhibitory and cytotoxic activity is limited. Therefore, the primary focus of this comparison will be on three well-characterized novel Hsp90 inhibitors: NVP-AUY922 (Luminespib) , NVP-HSP990 , and STA-9090 (Ganetespib) .
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[1][2] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[3] This guide presents a head-to-head comparison of the aforementioned novel inhibitors, summarizing their biochemical potency and cellular activity. Detailed experimental protocols for key assays are also provided to facilitate the evaluation of these and other emerging Hsp90 inhibitors.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of the novel Hsp90 inhibitors.
Table 1: Biochemical Activity of Novel Hsp90 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | Hsp90 | Not Available | Not Available |
| NVP-AUY922 | Hsp90α | 13 | Fluorescence Polarization |
| Hsp90β | 21 | Fluorescence Polarization | |
| NVP-HSP990 | Hsp90α | 0.6 | Geldanamycin-binding inhibition |
| Hsp90β | 0.8 | Geldanamycin-binding inhibition | |
| Grp94 | 8.5 | Geldanamycin-binding inhibition | |
| TRAP-1 | 320 | ATPase activity | |
| STA-9090 | Hsp90 | 4 | Not Specified |
Data sourced from multiple preclinical studies.[4][5][6]
Table 2: Cellular Activity of Novel Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) |
| This compound | Not Available | Not Available | Not Available |
| NVP-AUY922 | BT-474 | Breast Cancer | 3 |
| MDA-MB-231 | Breast Cancer | 7 | |
| A549 | Non-Small Cell Lung Cancer | <100 | |
| H1975 | Non-Small Cell Lung Cancer | <100 | |
| NVP-HSP990 | GTL-16 | Gastric Cancer | 14 (EC50) |
| BT474 | Breast Cancer | 7 | |
| A549 | Non-Small Cell Lung Cancer | 28 | |
| H1975 | Non-Small Cell Lung Cancer | 35 | |
| MV4;11 | Acute Myeloid Leukemia | 4 | |
| STA-9090 | NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 |
| HCC827 | Non-Small Cell Lung Cancer | 2-30 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 29.32 | |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 69.44 |
GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%. Data compiled from various in vitro studies.[4][5][7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Hsp90 inhibitors are provided below.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis function of Hsp90. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403).[12]
Materials:
-
Purified Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Hsp90 inhibitor stock solution (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer, Hsp90 inhibitor at various concentrations, and purified Hsp90 protein to the wells of a 96-well plate.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate produced from ATP hydrolysis.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of ATPase activity inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Hsp90 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Hsp90 inhibitor (and a vehicle control) and incubate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to measure the levels of specific Hsp90 client proteins in cells following treatment with an inhibitor. A decrease in the levels of these proteins is a hallmark of Hsp90 inhibition.
Materials:
-
Cancer cell line
-
Hsp90 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to Hsp90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat cultured cancer cells with the Hsp90 inhibitor at various concentrations for a set time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a specific Hsp90 client protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add an ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative levels of the client protein.
Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Hsp90 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of novel Hsp90 inhibitors.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: Preclinical Insights and Clinical Trial Perspectives
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical data for prominent Heat Shock Protein 90 (Hsp90) inhibitors. While the specific compound "Hsp90-IN-27" did not yield specific public data, this guide focuses on well-characterized Hsp90 inhibitors, with a primary focus on ganetespib (B611964), to offer a representative analysis of this therapeutic class.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[1] These client proteins include various kinases, transcription factors, and steroid hormone receptors.[1][2] Cancer cells are particularly dependent on Hsp90 to maintain the function of mutated and overexpressed oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[3] This multifaceted mechanism of action makes Hsp90 an attractive target for cancer therapy.[4]
This guide will delve into the preclinical data of ganetespib and compare it with other notable Hsp90 inhibitors such as 17-AAG, IPI-504, and BIIB021.
Mechanism of Action of Hsp90 Inhibitors
The majority of Hsp90 inhibitors, including ganetespib, 17-AAG, IPI-504, and BIIB021, are N-terminal inhibitors.[5][6][7] They competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90.[5][7] This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The inhibition of ATPase activity leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[8] This results in the downregulation of multiple signaling pathways crucial for tumor growth and survival, including the PI3K/Akt, Raf/MEK/ERK, and JAK/STAT pathways.[9][10] A common pharmacodynamic marker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[11]
Preclinical Data Comparison
The following tables summarize the quantitative preclinical data for ganetespib and other selected Hsp90 inhibitors.
Table 1: In Vitro Cytotoxicity of Hsp90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ganetespib | NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 (median 6.5) | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar | [9] | |
| OCUB-M | Triple-Negative Breast Cancer | Low nanomolar | [9] | |
| DU145 | Prostate Cancer | 12 | [13] | |
| PC3 | Prostate Cancer | 77 | [13] | |
| LNCaP | Prostate Cancer | 8 | [13] | |
| VCaP | Prostate Cancer | 7 | [13] | |
| PPTP Panel | Pediatric Cancers | 4.4-27.1 (median 8.8) | [14] | |
| 17-AAG | NCI-H1975 | Non-Small Cell Lung Cancer | 20-3,500 (median 30.5) | [12] |
| G-415 | Gallbladder Cancer | Induces apoptosis at 12-20 µM | [15] | |
| GB-d1 | Gallbladder Cancer | Induces apoptosis at 12-20 µM | [15] | |
| IPI-504 | Panc1 | Pancreatic Cancer | Dose-dependent inhibition | [16] |
| H1437 | Lung Adenocarcinoma | 3.473 | [17] | |
| H1650 | Lung Adenocarcinoma | 3.764 | [17] | |
| BIIB021 | BT474, MCF-7, N87, etc. | Various Cancers | 60-310 | [18] |
| Hodgkin's Lymphoma Panel | Hodgkin's Lymphoma | 240-800 | [18] |
Table 2: In Vivo Efficacy of Hsp90 Inhibitors
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| Ganetespib | NCI-H1975 | Non-Small Cell Lung Cancer | 125 mg/kg, once weekly | Significant TGI, greater than 17-AAG | [12][19] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Consecutive day dosing | Tumor regressions | [12] | |
| PC3 | Prostate Cancer | 150 mg/kg, once weekly | Significant TGI (T/C value 17%) | [13] | |
| 22Rv1 | Prostate Cancer | 150 mg/kg, once weekly | Highly efficacious | [13] | |
| 8505C | Anaplastic Thyroid Cancer | Not specified | Retarded tumor growth | [20] | |
| TT | Medullary Thyroid Cancer | Not specified | Retarded tumor growth | [20] | |
| 17-AAG | NCI-H1975 | Non-Small Cell Lung Cancer | 175 mg/kg, once weekly | TGI (T/C value 50%) | [19] |
| IPI-504 | Panc253 | Pancreatic Cancer | 50 mg/kg, 3x/week | 47% TGI | [16] |
| MM.1S | Multiple Myeloma | 75 mg/kg + 0.3 mg/kg bortezomib | Complete and durable tumor regression | ||
| BIIB021 | JHU12 | Head and Neck Squamous Cell Carcinoma | Not specified | Strong antitumor effect, outperformed 17-AAG | |
| L540cy | Hodgkin's Lymphoma | 120 mg/kg | Effective growth inhibition | [18] |
Table 3: Pharmacokinetic Parameters of Ganetespib
| Parameter | Value | Species | Reference |
| Plasma Half-life | 4-6 hours | Mouse | [21] |
| Tumor Half-life | 58.3 hours (NCI-H1975 xenograft) | Mouse | [12][21] |
| Terminal Half-life | 10-14 hours | Human | [22] |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Hsp90 inhibitor for a specified duration (e.g., 72 or 96 hours).[14]
-
Viability Assessment: Cell viability is determined using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., EGFR, AKT, Raf-1) and Hsp70, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.[19]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The Hsp90 inhibitor is administered via an appropriate route (e.g., intravenous or oral) at a specified dose and schedule.[19]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) and tumor regressions are key endpoints.[13]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for client proteins).
Signaling Pathways and Experimental Workflows
Caption: Hsp90 signaling pathway and mechanism of inhibition.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hsp90-IN-27
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated and controlled environment. The toxicological properties of many research compounds may not be fully characterized, necessitating a high degree of caution.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a standard lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[1][2]
-
Ventilation: Handle Hsp90-IN-27 in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2]
Hazard and Precautionary Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key hazard information for similar Hsp90 inhibitors, which should be used as a reference for handling and disposal.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocols
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Disposal of Solid (Neat) this compound
Unused or expired solid this compound must be treated as chemical waste.
Step-by-Step Disposal:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The container should be marked with the full chemical name and any known hazard information.[1]
-
Waste Stream: Dispose of the container through your institution's designated hazardous waste disposal program.[1] Do not mix with non-hazardous waste.
Disposal of this compound Solutions (e.g., in DMSO)
This compound is often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for experimental use. These solutions require specific disposal procedures.
Step-by-Step Disposal:
-
Collection: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Segregation: Keep this waste stream separate from other chemical wastes unless directed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Disposal: Dispose of the container through your institution's chemical waste stream.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be disposed of as solid chemical waste.
Step-by-Step Disposal:
-
Collection: Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.[1][2]
-
Segregation: Keep this waste separate from regular laboratory trash and biohazardous waste.[1]
-
Disposal: Dispose of the container through your institution's chemical waste stream.[1]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a Small Spill of Solid this compound:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.[1]
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.[1]
-
Cleanup: Gently cover the spill with an absorbent material to avoid generating dust.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[1]
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.[1]
For a Small Spill of this compound in Solution (e.g., DMSO):
-
Alert and Isolate: Alert personnel and secure the area.[1]
-
PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.[1]
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
Essential Safety and Operational Guide for Handling Hsp90-IN-27
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling potent compounds like Hsp90-IN-27. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following best practices are synthesized from guidelines for handling other hazardous Hsp90 inhibitors and research chemicals.
Health and Safety Information: The toxicological properties of this compound have not been fully characterized. Therefore, it should be handled as a potentially hazardous substance. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. Similar compounds have been noted to be irritating to mucous membranes and the upper respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves that meet the ASTM D6978 standard are required. Gloves should be changed regularly and immediately if contaminated, torn, or punctured. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles are necessary to protect the eyes from airborne particles and splashes. |
| Face Protection | A face shield should be worn in addition to goggles when there is a high potential for splashes, providing a full barrier of protection. |
| Lab Coat | An impermeable, long-sleeved lab coat with knit cuffs and a back closure is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used to minimize the inhalation of the powdered compound, especially during weighing. |
| Shoe Covers | Disposable, chemical-resistant shoe covers are recommended to prevent the tracking of chemical contaminants outside of the work area. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe management of this compound from receipt to disposal.
Experimental Protocol: Preparation of Stock Solution
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: All handling of solid this compound, especially weighing, and the preparation of stock solutions, must be conducted in a designated area within a containment primary engineering control (C-PEC), such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood). Use dedicated equipment (e.g., spatulas, weighing paper, tubes).
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution of a known concentration.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, preparation date, and your initials. Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.
Disposal Plan
All materials that have come into contact with this compound are to be considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All disposable PPE (gloves, gowns, shoe covers) and materials that have come into contact with this compound should be considered trace chemotherapy waste.[1][2] Do not mix this waste with other waste streams.
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed, and chemically compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. The container should be clearly labeled with the chemical name, concentration, and solvent.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected as solid chemical waste.
-
Spill Management: A spill kit should be readily available in the handling area. In the event of a small spill, gently cover the spill with an absorbent material to avoid raising dust, decontaminate the area, and dispose of all cleanup materials as hazardous chemical waste.
Visualized Workflows and Pathways
To further clarify the procedural guidance and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
